(5Z)-icosenoyl-CoA
説明
特性
分子式 |
C41H72N7O17P3S |
|---|---|
分子量 |
1060.0 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-5-enethioate |
InChI |
InChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h17-18,28-30,34-36,40,51-52H,4-16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChIキー |
BSDNSNWHAZZYHM-KMYHARBQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Metabolic Pathway of (5Z)-Icosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Icosenoyl-CoA is the activated form of (5Z)-icosenoic acid, a 20-carbon monounsaturated fatty acid. While a distinctly characterized metabolic pathway solely for this compound is not extensively documented, its synthesis and degradation are integral to the broader network of fatty acid metabolism. This guide elucidates the known anabolic and catabolic routes involving 20-carbon fatty acids, providing a comprehensive overview of the enzymatic processes, potential cellular roles, and experimental methodologies relevant to its study. This document synthesizes current knowledge to serve as a foundational resource for researchers investigating the metabolism and physiological significance of this compound and related lipid molecules.
Introduction to this compound Metabolism
Fatty acid metabolism encompasses a series of anabolic and catabolic processes that are central to cellular energy homeostasis and the synthesis of structural and signaling lipids[1]. Fatty acids are first activated to their coenzyme A (CoA) thioesters, a crucial step catalyzed by acyl-CoA synthetases (ACS)[2][3]. This activation is a prerequisite for their participation in most metabolic pathways, including β-oxidation for energy production and incorporation into complex lipids like phospholipids, triacylglycerols, and cholesteryl esters[2][4].
This compound, the activated form of (5Z)-icosenoic acid (C20:1n-15), is a specific very-long-chain fatty acyl-CoA (VLCFA-CoA)[5][6]. While the specific metabolic flux and regulatory networks governing this compound are not as well-defined as those for more common fatty acids like palmitoyl-CoA or oleoyl-CoA, its metabolic fate can be inferred from the established pathways of fatty acid elongation, desaturation, and degradation.
Anabolic Pathways: Synthesis of this compound
The synthesis of this compound occurs through the fatty acid elongation pathway, which extends shorter-chain fatty acyl-CoAs. This process takes place primarily in the endoplasmic reticulum and involves a cycle of four enzymatic reactions.
Fatty Acid Elongation Cycle
The elongation of fatty acids is carried out by a multi-enzyme system known as the elongase complex[5]. The cycle adds two-carbon units, derived from malonyl-CoA, to an existing acyl-CoA chain.
The key enzymes in the fatty acid elongation cycle are:
-
3-ketoacyl-CoA synthase (Elongase): Catalyzes the initial condensation of malonyl-CoA with the acyl-CoA primer.
-
3-ketoacyl-CoA reductase: Reduces the 3-ketoacyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydratase: Dehydrates the 3-hydroxyacyl-CoA.
-
trans-2-enoyl-CoA reductase: Reduces the trans-2-enoyl-CoA to form the elongated acyl-CoA.
The synthesis of a C20:1 fatty acid like (5Z)-icosenoic acid would likely start from a shorter monounsaturated fatty acid, such as palmitoleic acid (C16:1) or oleic acid (C18:1), which then undergoes elongation.
Desaturation
The introduction of the double bond at the cis-5 position is catalyzed by a fatty acid desaturase. These enzymes are crucial for synthesizing unsaturated fatty acids from saturated ones[7]. The specific desaturase responsible for the Δ5 double bond in the context of a 20-carbon chain is a key determinant in the synthesis of (5Z)-icosenoic acid.
Catabolic Pathways: Degradation of this compound
The primary catabolic pathway for fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes[2]. This process sequentially shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, FADH₂, and NADH.
Peroxisomal and Mitochondrial β-Oxidation
Very-long-chain fatty acids are initially chain-shortened in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these longer molecules[4]. Once shortened to medium- or short-chain fatty acids, they are transported to the mitochondria for complete oxidation.
The steps in β-oxidation are as follows:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by thiolase, releasing acetyl-CoA and a shortened acyl-CoA.
The presence of a cis-double bond, as in this compound, requires additional isomerase and reductase enzymes to reconfigure the double bond for the standard β-oxidation enzymes to proceed.
Cellular Roles and Incorporation into Complex Lipids
Acyl-CoAs are precursors for the synthesis of a variety of complex lipids that are essential for cellular structure and function[2]. This compound can be incorporated into:
-
Phospholipids: As a component of cell membranes, influencing membrane fluidity and the function of membrane-bound proteins.
-
Triacylglycerols (TAGs): For energy storage in lipid droplets.
-
Cholesteryl esters: Involved in cholesterol transport and storage.
-
Sphingolipids: Such as ceramides, which are important signaling molecules[8].
The specific incorporation of (5Z)-icosenoic acid into these lipid classes would depend on the substrate specificity of the acyltransferases involved in their synthesis.
Experimental Protocols for Studying this compound Metabolism
Investigating the metabolic pathway of this compound requires a combination of techniques to trace its synthesis, degradation, and incorporation into other lipids.
Stable Isotope Labeling and Mass Spectrometry
This is a powerful method to trace the metabolic fate of fatty acids.
-
Protocol:
-
Culture cells or administer to an animal model a stable isotope-labeled precursor, such as ¹³C-labeled (5Z)-icosenoic acid.
-
After a defined period, extract total lipids from cells or tissues.
-
Separate lipid classes using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Analyze the isotopic enrichment in different lipid species and metabolic intermediates by mass spectrometry (MS).
-
In Vitro Enzyme Assays
To characterize the enzymes involved in the metabolism of this compound.
-
Protocol:
-
Express and purify the candidate enzyme (e.g., an elongase, desaturase, or acyl-CoA synthetase).
-
Incubate the purified enzyme with this compound (or its precursor) and necessary co-factors (e.g., ATP, CoA, NADPH).
-
Monitor the formation of the product over time using methods like HPLC, GC-MS, or LC-MS.
-
Gene Knockdown/Knockout Studies
To identify the specific genes responsible for the synthesis or degradation of this compound.
-
Protocol:
-
Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout a candidate gene in a cell line.
-
Culture the modified cells and a control cell line.
-
Analyze the lipid profiles of both cell lines using lipidomics techniques to observe changes in the levels of (5Z)-icosenoic acid and its metabolites.
-
Quantitative Data Summary
| Parameter | Control Group | Experimental Group | Fold Change | p-value |
| Cellular (5Z)-Icosenoic Acid Level (nmol/mg protein) | ||||
| This compound Synthesis Rate (pmol/min/mg protein) | ||||
| This compound β-Oxidation Rate (pmol/min/mg protein) | ||||
| Incorporation into Phospholipids (%) | ||||
| Incorporation into Triacylglycerols (%) |
Conclusion and Future Directions
The metabolic pathway of this compound is an integral part of the complex web of fatty acid metabolism. While its specific regulation and unique physiological roles are yet to be fully elucidated, the foundational knowledge of fatty acid synthesis and degradation provides a strong framework for its investigation. Future research should focus on identifying the specific elongase and desaturase enzymes responsible for its synthesis, characterizing its incorporation into various lipid species, and understanding its potential role in cellular signaling and membrane biology. The application of advanced analytical techniques, such as lipidomics and metabolic flux analysis, will be crucial in unraveling the intricacies of the this compound metabolic pathway and its significance in health and disease.
References
- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C20-38 Fatty Acids in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5Z-eicosenoic acid | C20H38O2 | CID 5312522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
- 8. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis and Endogenous Synthesis of (5Z)-Icosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Icosenoyl-CoA is a monounsaturated long-chain acyl-Coenzyme A (CoA) molecule that plays a role in various metabolic processes. While not as extensively studied as other polyunsaturated fatty acyl-CoAs, its biosynthesis and endogenous presence are of interest to researchers in lipid metabolism, signaling, and drug development. This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, including the key enzymes and metabolic pathways involved. It also details experimental protocols for studying these processes and presents available quantitative data on related compounds to provide a contextual framework.
Biosynthesis of this compound
The endogenous synthesis of this compound is not fully elucidated in mammals; however, based on the known functions of fatty acid metabolizing enzymes, a plausible biosynthetic pathway can be proposed. This pathway involves the elongation of a shorter monounsaturated fatty acid precursor, followed by a desaturation step, and finally, activation to its CoA ester.
A likely precursor for this compound is palmitoleic acid (16:1n-7), which is synthesized from palmitic acid by the action of Stearoyl-CoA desaturase-1 (SCD1)[1]. The pathway would then proceed through two key enzymatic steps: fatty acid elongation and desaturation.
Proposed Biosynthetic Pathway
The proposed pathway for the synthesis of (5Z)-eicosenoic acid, the fatty acid component of this compound, involves the following steps:
-
Elongation of Palmitoleic Acid: Palmitoleoyl-CoA (16:1n-7-CoA) is elongated by two successive additions of two-carbon units, supplied by malonyl-CoA. This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL5 and ELOVL6 are known to elongate C16 fatty acyl-CoAs. This elongation would result in the formation of cis-vaccenic acid (18:1n-7) and then eicosenoic acid (20:1n-7).
-
Desaturation to form (5Z)-Eicosenoic Acid: The 20-carbon monounsaturated fatty acid is then desaturated at the delta-5 position by a Δ5-desaturase (encoded by the FADS1 gene) to introduce a cis double bond between carbons 5 and 6, resulting in the formation of (5Z, 11Z)-eicosadienoic acid. It is also possible that a Δ5-desaturase acts on eicosanoyl-CoA (20:0-CoA) to directly produce (5Z)-eicosenoyl-CoA, though this is less commonly described.
-
Activation to this compound: The final step is the activation of the free fatty acid, (5Z)-eicosenoic acid, to its metabolically active CoA ester, this compound. This reaction is catalyzed by an Acyl-CoA synthetase (ACSL)[2]. Several ACSL isoforms exist with varying substrate specificities for long-chain fatty acids[3][4].
dot
Caption: Proposed biosynthetic pathway of this compound.
Endogenous Synthesis and Quantitative Data
The endogenous levels of this compound in mammalian tissues have not been extensively quantified and reported in the literature. However, the analysis of various acyl-CoA species is achievable through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The tables below summarize representative quantitative data for other long-chain acyl-CoA species in mammalian tissues to provide a comparative context.
Table 1: Acyl-CoA Content in Rat Tissues
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) |
| Total Acyl-CoA | 83 ± 11 | 61 ± 9 |
Data from Tardi et al. (1992)[5]
Table 2: Acyl-CoA Concentrations in Mammalian Cells
| Acyl-CoA Species | RAW264.7 cells (pmol/10⁶ cells) | MCF7 cells (pmol/10⁶ cells) |
| C14:0-CoA | ~2.4 | ~5.6 |
| C16:0-CoA | ~3.6 | ~16.1 |
| C18:1-CoA | ~2.4 | ~12.1 |
| C20:4-CoA | ~0.6 | ~2.4 |
| Total Acyl-CoAs | 12 ± 1.0 | 80.4 ± 6.1 |
Data from Haynes et al. (2008)[6]
Experimental Protocols
Fatty Acid Elongase Activity Assay
This protocol is adapted from Suneja et al. (1991) and is a radiometric assay to measure the activity of fatty acid elongases.
dot
Caption: Workflow for a radiometric fatty acid elongase activity assay.
Methodology:
-
Microsome Preparation: Isolate microsomal fractions from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.4), 50 µM of the fatty acyl-CoA substrate (e.g., palmitoleoyl-CoA), 1 mM NADPH, and 50 µM [2-¹⁴C]malonyl-CoA (specific activity ~0.2 µCi).
-
Reaction Initiation: Pre-incubate the reaction mixture at 37°C for 1 minute. Initiate the reaction by adding 1 mg of microsomal protein.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Termination and Saponification: Stop the reaction by adding 1 ml of 15% KOH in methanol and saponify the lipids by heating at 65°C for 45 minutes.
-
Extraction: Cool the samples and acidify with 1 ml of 5 M HCl. Extract the free fatty acids three times with 3 ml of n-hexane.
-
Quantification: Dry the hexane (B92381) extracts under vacuum, dissolve the residue in a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of incorporated [¹⁴C]malonyl-CoA is proportional to the elongase activity.
Fatty Acid Desaturase Activity Assay
This protocol describes a common method to measure Δ5-desaturase activity using a radiolabeled substrate.
Methodology:
-
Cell Culture and Homogenization: Culture cells of interest and harvest them. Homogenize the cells in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose).
-
Reaction Mixture: Prepare a reaction mixture containing the cell homogenate (as the enzyme source), a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]eicosanoic acid), NADH or NADPH as a cofactor, and other necessary components like ATP and CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction and extract the total lipids using a method like the Bligh-Dyer extraction.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to form FAMEs.
-
Analysis: Separate the FAMEs by gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. The conversion of the radiolabeled substrate to the desaturated product is used to calculate the enzyme activity.
Acyl-CoA Synthetase Activity Assay
This protocol is a fluorometric assay for measuring acyl-CoA synthetase activity, adapted from a commercially available kit[7][8][9].
dot
Caption: Workflow for a fluorometric Acyl-CoA synthetase activity assay.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, the fatty acid substrate ((5Z)-eicosenoic acid), CoA, ATP, and a detection system. The detection system typically involves a series of coupled enzymatic reactions that lead to the production of a fluorescent product.
-
Reaction Initiation: Add the sample lysate to a microplate well, followed by the reaction mixture.
-
Measurement: Measure the fluorescence in a kinetic mode at 37°C using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculation: The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity. A standard curve can be generated using a known concentration of a stable acyl-CoA to quantify the activity.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of acyl-CoAs in biological samples.
Methodology:
-
Sample Extraction: Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., acetonitrile/isopropanol/water) containing an internal standard (e.g., a ¹³C-labeled acyl-CoA).
-
Protein Precipitation: Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, typically containing an ion-pairing agent like ammonium (B1175870) acetate.
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transition for this compound. The precursor ion will be [M+H]⁺, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507.1 m/z) is typically monitored.
-
-
Quantification: Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard.
Table 3: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transition (example for C20:1-CoA) | Precursor Ion (m/z) |
| Product Ion (m/z) | |
| Specific m/z values need to be determined empirically |
Conclusion
The biosynthesis of this compound is a multi-step process involving fatty acid elongation, desaturation, and activation. While the precise pathway in mammals requires further investigation, the key enzymatic players are known, and robust methods for their study are available. This technical guide provides a framework for researchers to investigate the synthesis and endogenous roles of this compound. Further research, particularly in quantifying its endogenous levels and elucidating its specific biological functions, will be crucial in understanding its importance in health and disease, and for identifying potential therapeutic targets within its metabolic pathway.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of (5Z)-Icosenoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Icosenoyl-CoA, the activated form of Mead acid ((5Z, 8Z, 11Z)-eicosatrienoic acid), is an intriguing endogenous long-chain fatty acyl-CoA. While not as ubiquitously studied as other acyl-CoAs, emerging evidence suggests its involvement in cellular signaling, primarily through its metabolic conversion into potent lipid mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's function, focusing on its synthesis, metabolic fate, and the signaling pathways initiated by its derivatives. Particular emphasis is placed on its role in inflammatory processes and bone metabolism. This document is intended to be a resource for researchers and professionals in drug development, offering insights into potential therapeutic targets within these pathways.
Introduction
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also serve as crucial signaling molecules and precursors to a vast array of bioactive lipids. This compound, also known as Meadoyl-CoA, is the thioester of Mead acid, a 20-carbon polyunsaturated fatty acid with three double bonds (20:3, n-9). The presence of Mead acid and its CoA derivative is often elevated in states of essential fatty acid deficiency (EFAD), where the body compensates by desaturating and elongating oleic acid.[1] While historically considered a marker of EFAD, recent research has unveiled a more active role for Mead acid and its metabolites in cellular physiology and pathology. This guide delves into the specifics of this compound's metabolic pathways and the signaling functions of its downstream products.
Biosynthesis of this compound
The synthesis of this compound begins with the conversion of oleic acid (18:1, n-9) through a series of desaturation and elongation steps. This process utilizes the same enzymatic machinery as the metabolism of essential omega-3 and omega-6 fatty acids, leading to competition for these enzymes.[2][3]
Two primary pathways for the synthesis of Mead acid have been proposed:[4][5]
-
Pathway 1: Oleic acid → 18:2n-9 → 20:2n-9 → Mead acid (20:3n-9)
-
Pathway 2: Oleic acid → 20:1n-9 → 20:2n-9 → Mead acid (20:3n-9)
The key enzymes involved in these pathways are:
-
Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): Introduces a double bond at the Δ6 position.
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Elongates the fatty acid chain by two carbons.
-
Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase): Introduces a double bond at the Δ5 position.
Once synthesized, Mead acid is activated to (5Z, 8Z, 11Z)-eicosatrienoyl-CoA by an acyl-CoA synthetase, making it available for various metabolic processes.
Figure 1: Biosynthetic pathways of (5Z,8Z,11Z)-eicosatrienoyl-CoA from oleic acid.
Catabolism of this compound
The primary catabolic fate of this compound is β-oxidation, a mitochondrial process that sequentially shortens the fatty acyl chain to produce acetyl-CoA for energy production.[6][7] The presence of cis double bonds in this compound requires the action of auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, for complete degradation.[6]
Figure 2: Catabolic pathway of (5Z,8Z,11Z)-eicosatrienoyl-CoA via β-oxidation.
Cellular Signaling Roles of this compound Metabolites
The most significant signaling functions of this compound are mediated through its conversion to eicosanoid-like molecules by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[8]
The 5-Lipoxygenase (5-LOX) Pathway and Inflammation
This compound, or more accurately its free acid form, Mead acid, is a substrate for 5-LOX. This pathway leads to the production of potent inflammatory mediators.[8][9]
-
5-HETrE and 5-oxo-ETrE Synthesis: 5-LOX metabolizes Mead acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which is then converted to 5-hydroxyeicosatrienoic acid (5-HETrE). Further oxidation by 5-hydroxyeicosanoid dehydrogenase yields 5-oxoeicosatrienoic acid (5-oxo-ETrE).[5]
-
Signaling through the OXE Receptor: 5-oxo-ETrE is a potent chemoattractant for neutrophils and eosinophils.[5] It exerts its effects by binding to the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor, thereby initiating downstream signaling cascades that promote inflammation.[5]
Figure 3: The 5-Lipoxygenase pathway for Mead acid metabolism and signaling.
The Cyclooxygenase (COX) Pathway
Mead acid is also a substrate for COX enzymes, although it is generally considered a poorer substrate than arachidonic acid.[9] The products of this pathway include 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) and 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE).[8] The precise signaling roles of these metabolites are less well-characterized compared to their 5-LOX-derived counterparts.
Regulation of Bone Metabolism
Emerging evidence suggests a role for Mead acid in bone metabolism. Studies have indicated that Mead acid can decrease osteoblastic activity, suggesting a potential role in regulating bone formation.[10] The exact signaling pathways through which Mead acid exerts these effects on osteoblasts are an active area of investigation.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics of this compound metabolism. The following table summarizes the available information.
| Enzyme | Substrate | Product(s) | Kinetic Parameters | Cell/Tissue Type | Reference |
| 5-Lipoxygenase | 5,8,11-Eicosatrienoic acid (30 µM) | Leukotriene A3 (LTA3) | 6.2 ± 1.1 nmol | Rat basophilic leukemia cells | |
| 5-Lipoxygenase | Arachidonic acid (30 µM) | Leukotriene A4 (LTA4) | 15.5 ± 1.9 nmol | Rat basophilic leukemia cells |
Note: The data indicates that Mead acid is a substrate for 5-lipoxygenase, but arachidonic acid is metabolized more efficiently under these experimental conditions. Further research is needed to determine the Km and Vmax values for these reactions.
Experimental Protocols
In Vitro Analysis of Mead Acid Synthesis
This protocol is based on methodologies described for studying fatty acid metabolism in cultured cells.[4]
Objective: To determine the biosynthetic pathway of Mead acid in a specific cell line.
Materials:
-
Cell line of interest (e.g., NIH3T3, Hepa1-6)
-
Cell culture medium and supplements
-
Oleic acid (18:1n-9)
-
siRNA targeting FADS1, FADS2, and ELOVL5
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
For gene knockdown experiments, transfect cells with specific siRNAs targeting FADS1, FADS2, or ELOVL5, or a non-targeting control siRNA.
-
Supplement the cell culture medium with oleic acid.
-
After a defined incubation period, harvest the cells.
-
Extract total lipids from the cell pellets using an appropriate solvent system.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to identify and quantify Mead acid and its potential intermediates (e.g., 18:2n-9, 20:1n-9, 20:2n-9).
-
Compare the levels of Mead acid and its intermediates between control and siRNA-treated cells to elucidate the contribution of each enzyme to the synthetic pathway.
Figure 4: Experimental workflow for elucidating the Mead acid biosynthetic pathway.
Analysis of this compound and its Metabolites by LC-MS/MS
Objective: To detect and quantify this compound and its eicosanoid derivatives in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., deuterated analogs)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
Add internal standards to the homogenate.
-
Perform a solid-phase extraction to enrich for acyl-CoAs and eicosanoids and remove interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic method (e.g., reversed-phase chromatography).
-
Detect and quantify the target molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentrations of the analytes based on the response relative to the internal standards.
Conclusion and Future Directions
This compound is emerging from the shadow of being a mere biomarker of essential fatty acid deficiency to a molecule with potential roles in cellular signaling. Its primary signaling functions appear to be indirect, mediated through the enzymatic conversion of its precursor, Mead acid, into potent eicosanoid-like molecules that modulate inflammatory responses and bone metabolism. The competition for metabolic enzymes between the n-9 pathway leading to Mead acid and the essential n-3 and n-6 fatty acid pathways adds another layer of regulatory complexity.
For researchers and drug development professionals, the pathways of this compound synthesis and metabolism present several potential therapeutic targets. Inhibition of 5-LOX or the OXE receptor could be a strategy for mitigating inflammatory conditions where Mead acid metabolites are implicated. Conversely, understanding the regulation of Mead acid's effects on osteoblasts could open new avenues for treating bone disorders.
Future research should focus on several key areas:
-
Quantitative Enzyme Kinetics: Detailed characterization of the kinetic parameters of FADS, ELOVL, 5-LOX, and COX enzymes with Mead acid and this compound as substrates is crucial for a deeper understanding of their metabolic flux and regulation.
-
Receptor Deorphanization: The receptors for many of the COX-derived metabolites of Mead acid remain unknown. Identifying and characterizing these receptors will be essential for elucidating their signaling pathways.
-
In Vivo Studies: The majority of the current knowledge is derived from in vitro studies. In vivo studies using animal models of disease are needed to validate the physiological and pathological roles of the this compound signaling axis.
-
Development of Specific Inhibitors: The development of specific pharmacological inhibitors for the enzymes and receptors in the Mead acid cascade will be invaluable tools for both basic research and as potential therapeutic agents.
References
- 1. aocs.org [aocs.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. Mead acid - Wikipedia [en.wikipedia.org]
- 10. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of (5Z)-Icosenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Icosenoyl-CoA is a C20:1 monounsaturated fatty acyl-CoA that plays a role in various metabolic pathways. Its synthesis is a multi-step enzymatic process involving the coordinated action of fatty acid elongases and desaturases. This technical guide provides an in-depth overview of the discovery and characterization of the key enzymes implicated in the biosynthesis of this compound, with a focus on ELOVL5 and FADS1. Detailed experimental protocols for enzyme activity assays are provided, along with a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the underlying biochemical processes.
Introduction
The biosynthesis of long-chain monounsaturated fatty acids is a fundamental process in lipid metabolism. These molecules serve as essential components of cell membranes, precursors for signaling molecules, and energy storage molecules. This compound, a 20-carbon monounsaturated fatty acyl-CoA with a cis double bond at the fifth carbon, is an intermediate in specific metabolic pathways, including the synthesis of Mead acid (20:3n-9) under conditions of essential fatty acid deficiency. The enzymatic machinery responsible for its synthesis involves a sequential elongation of a shorter-chain fatty acid followed by a specific desaturation step. This guide elucidates the discovery and function of the primary enzymes involved in this pathway.
The Biosynthetic Pathway of this compound
The synthesis of this compound is not a standalone pathway but is integrated within the broader network of fatty acid metabolism. The likely pathway involves two key enzymatic steps:
-
Elongation: The elongation of an 18-carbon fatty acyl-CoA to a 20-carbon fatty acyl-CoA.
-
Desaturation: The introduction of a cis double bond at the Δ5 position of the 20-carbon acyl-CoA.
Based on current scientific understanding, the primary enzymes catalyzing these reactions are Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) and Fatty Acid Desaturase 1 (FADS1) , respectively.
The Peroxisomal Pathway of (5Z)-Icosenoyl-CoA Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the beta-oxidation of (5Z)-icosenoyl-CoA, a 20-carbon monounsaturated very-long-chain fatty acid (VLCFA). Due to its chain length, the initial catabolism of this compound predominantly occurs in the peroxisome, a key organelle in lipid metabolism. This document details the enzymatic pathway, regulatory mechanisms, and experimental methodologies relevant to the study of this process, presenting quantitative data where available and outlining protocols for further investigation.
Introduction to Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
Fatty acid beta-oxidation is a critical metabolic pathway for energy production. While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and some long-chain fatty acids like icosenoic acid (C20:1), undergo their initial cycles of beta-oxidation within peroxisomes.[1][2] This peroxisomal pathway is essential for shortening these long fatty acyl-CoAs to a length that can be further metabolized by mitochondria.[1]
The beta-oxidation in peroxisomes differs from the mitochondrial process in several key aspects. The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX) that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3] This initial dehydrogenation is not coupled to ATP synthesis.[4] Subsequent reactions are carried out by a multifunctional enzyme and a thiolase, ultimately yielding acetyl-CoA and a chain-shortened acyl-CoA.
The Enzymatic Cascade of this compound Beta-Oxidation
The breakdown of this compound, a monounsaturated fatty acid with a cis double bond at the fifth carbon, requires a core set of peroxisomal beta-oxidation enzymes along with an auxiliary enzyme to handle the double bond's position.
The primary enzymes involved in the peroxisomal beta-oxidation of straight-chain fatty acids are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA.[5]
-
L-Bifunctional Enzyme (EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[6][7]
-
3-Ketoacyl-CoA Thiolase (ACAA1): Catalyzes the final thiolytic cleavage.
For unsaturated fatty acids like this compound, an additional enzyme is crucial:
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI): This enzyme is necessary to convert the cis- or trans-3-enoyl-CoA intermediate, which is not a substrate for enoyl-CoA hydratase, into the trans-2-enoyl-CoA form that can re-enter the beta-oxidation spiral.[8]
The beta-oxidation of this compound proceeds through the following steps:
-
Activation: Icosenoic acid is first activated to this compound in the cytosol.
-
Transport: The activated this compound is transported into the peroxisome.
-
First Cycle of Beta-Oxidation: this compound undergoes one standard cycle of peroxisomal beta-oxidation, yielding one molecule of acetyl-CoA and (3Z)-octadecenoyl-CoA.
-
Isomerization: The double bond at position 3 in (3Z)-octadecenoyl-CoA prevents further action by enoyl-CoA hydratase. Δ³,Δ²-Enoyl-CoA isomerase catalyzes the isomerization of (3Z)-octadecenoyl-CoA to (2E)-octadecenoyl-CoA.[8][9][10]
-
Subsequent Cycles of Beta-Oxidation: (2E)-octadecenoyl-CoA can then re-enter and complete the peroxisomal beta-oxidation pathway. The resulting medium-chain fatty acyl-CoAs are subsequently transported to the mitochondria for complete oxidation to CO₂ and water.
Quantitative Data on Enzyme Kinetics
Obtaining precise kinetic parameters (Km and Vmax) for the enzymes involved in the beta-oxidation of this compound is challenging due to the limited number of studies using this specific substrate. The following table summarizes available data for related substrates, which can serve as a proxy for understanding the enzymatic efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue |
| Acyl-CoA Oxidase | Lauroyl-CoA (C12:0) | ND | >4.5-fold higher than Palmitoyl-CoA | Rat Liver |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | 25 | 75,000 | Bovine Liver |
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-octenoyl-CoA | ND | 16,000 | Yeast |
ND: Not Determined in the cited literature.
Experimental Protocols
Measurement of Peroxisomal Beta-Oxidation using a Fluorescent Substrate
This protocol is adapted from methodologies using fluorescent fatty acid analogs to specifically measure peroxisomal beta-oxidation activity in cultured cells.[3]
Objective: To quantify the rate of peroxisomal beta-oxidation in cultured fibroblasts using 12-(1-pyrene)dodecanoic acid (P-C12), a fluorescent fatty acid analog.
Materials:
-
Human skin fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
12-(1-pyrene)dodecanoic acid (P-C12) (stock solution in ethanol)
-
Methanol
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Culture: Culture human skin fibroblasts to confluency in DMEM with 10% FBS.
-
Substrate Incubation:
-
Wash the cells twice with PBS.
-
Add fresh medium containing P-C12 at a final concentration of 10 µM.
-
Incubate the cells for various time points (e.g., 0, 12, 24, 48 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by scraping into methanol.
-
Add hexane to the cell suspension and vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Collect the upper hexane phase containing the lipids.
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the lipid residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Detect the pyrene-labeled fatty acids and their beta-oxidation products using a fluorescence detector (excitation at 340 nm, emission at 380 nm).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to P-C12 and its chain-shortened metabolites (P-C10, P-C8, etc.).
-
Calculate the rate of beta-oxidation as the amount of product formed per unit of time per milligram of cell protein.
-
In Vitro Beta-Oxidation Assay with Radiolabeled Substrate
This protocol provides a framework for measuring the beta-oxidation of a radiolabeled very-long-chain fatty acid in isolated peroxisomes.
Objective: To determine the rate of beta-oxidation of [1-¹⁴C]-(5Z)-icosenoic acid in isolated rat liver peroxisomes.
Materials:
-
[1-¹⁴C]-(5Z)-icosenoic acid
-
Rat liver homogenate
-
Sucrose (B13894) gradient solutions for peroxisome isolation
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 2 mM MgCl₂, 1 mM NAD⁺, 0.1 mM FAD, 0.2 mM CoA, and 1 mM ATP)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from rat liver homogenate using sucrose density gradient centrifugation.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the isolated peroxisomes with the reaction buffer.
-
Initiate the reaction by adding [1-¹⁴C]-(5Z)-icosenoic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the protein.
-
The supernatant contains the acid-soluble products of beta-oxidation (acetyl-CoA).
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Determine the protein concentration of the peroxisomal fraction.
-
Calculate the rate of beta-oxidation as the amount of radiolabeled acetyl-CoA produced per minute per milligram of protein.
-
Regulatory and Signaling Pathways
The expression of the core enzymes of peroxisomal beta-oxidation is transcriptionally regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[1][6][11] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or synthetic agonists (e.g., fibrates), forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1] The genes encoding ACOX1 and EHHADH are well-established targets of PPARα.[6][11]
Experimental Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for studying the beta-oxidation of this compound.
The logical relationship between the cellular location and the enzymatic steps is depicted below.
Conclusion
The beta-oxidation of this compound is a peroxisome-initiated process vital for the metabolism of very-long-chain monounsaturated fatty acids. The pathway involves the concerted action of core beta-oxidation enzymes and the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase. The transcriptional regulation of this pathway by PPARα highlights a key target for therapeutic intervention in metabolic disorders characterized by VLCFA accumulation. Further research is required to elucidate the precise kinetic parameters of the involved enzymes with C20:1 substrates and to refine experimental protocols for studying their metabolism. This guide provides a foundational framework for researchers and drug development professionals to advance our understanding of this critical metabolic process.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) A Kinetic Investigation of the Acyl-CoA Oxidase [research.amanote.com]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of (5Z)-Icosenoyl-CoA Pools
Introduction
(5Z)-Icosenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A thioester. Understanding the subcellular distribution of acyl-CoA pools is critical as it dictates their metabolic fate, including roles in energy metabolism, lipid synthesis, and cellular signaling. The compartmentalization of these molecules within organelles such as the endoplasmic reticulum, mitochondria, and peroxisomes is tightly regulated. This guide outlines the probable subcellular localization of this compound, details the experimental methodologies to verify these hypotheses, and presents relevant biochemical pathways.
Inferred Subcellular Localization of this compound and Related Enzymes
The synthesis of this compound begins with the desaturation and elongation of shorter-chain fatty acids. The key enzymes involved are stearoyl-CoA desaturase (SCD) and fatty acid elongases (ELOVLs). The final step is the activation of the free fatty acid by an acyl-CoA synthetase (ACSL). The probable subcellular localization of these enzymes provides strong clues to the location of this compound pools.
Table 1: Subcellular Localization of Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme (Example) | Subcellular Localization | Role in this compound Metabolism |
| Fatty Acid Elongase | ELOVL5/6 | Endoplasmic Reticulum | Elongation of palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9) which can be precursors. |
| Stearoyl-CoA Desaturase | SCD1 | Endoplasmic Reticulum | Desaturation of saturated fatty acyl-CoAs. |
| Acyl-CoA Synthetase | ACSL family (e.g., ACSL3, ACSL4) | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomes | Activation of icosenoic acid to this compound. |
Table 2: General Distribution of Long-Chain Acyl-CoA Pools in Subcellular Compartments
| Subcellular Compartment | Primary Role in Acyl-CoA Metabolism | Expected Relative Abundance of Long-Chain Acyl-CoAs |
| Endoplasmic Reticulum | Fatty acid activation, elongation, desaturation, and incorporation into complex lipids (e.g., triglycerides, phospholipids).[1][2] | High |
| Mitochondria | Beta-oxidation for energy production.[3] | Moderate to High |
| Peroxisomes | Beta-oxidation of very long-chain fatty acids.[1][3] | Moderate |
| Cytosol | Transport via acyl-CoA binding proteins (ACBPs).[4] | Low (free concentration) |
| Nucleus | Potential role in histone acylation and gene regulation.[5][6][7] | Low |
Based on the primary localization of fatty acid elongases, desaturases, and synthetases to the endoplasmic reticulum, it is highly probable that the main pool of this compound is synthesized and resides in the endoplasmic reticulum . From there, it can be channeled into various metabolic pathways, such as incorporation into complex lipids or transported to other organelles like mitochondria and peroxisomes for beta-oxidation.
Experimental Protocols for Determining Subcellular Localization
The following protocols describe a robust workflow for quantifying the subcellular distribution of acyl-CoAs like this compound.
1. Subcellular Fractionation using Differential Centrifugation
This is a classical and widely used method to separate major organelles.[6][7]
-
Cell Harvesting: Grow cells to 80-90% confluency. Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.
-
Differential Centrifugation Steps:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes (endoplasmic reticulum fragments).
-
The final supernatant is the cytosolic fraction.
-
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, GAPDH for cytosol, Histone H3 for nucleus).
2. Acyl-CoA Extraction
-
To each subcellular fraction, add a 2:1 (v/v) mixture of butanol/acetonitrile with an internal standard (e.g., a heavy-isotope labeled version of the acyl-CoA of interest).
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.
3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate the acyl-CoAs. A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile/water) is typically used.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
-
Data Analysis: Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of the internal standard. Normalize the results to the protein content of each fraction.
4. Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)
For more rigorous quantification that accounts for metabolite loss during fractionation, the SILEC-SF method can be employed.[5]
-
Generation of Internal Standards: Culture a batch of cells with a heavy isotope-labeled precursor of Coenzyme A, such as 15N113C3–vitamin B5 (pantothenate), to generate cells with heavy-labeled acyl-CoAs.[5]
-
Sample Preparation: For each experimental sample, add an equal number of the heavy-labeled cells before homogenization and fractionation.[5]
-
Extraction and Analysis: Perform subcellular fractionation, acyl-CoA extraction, and LC-MS analysis as described above.
-
Quantification: Determine the relative quantities of the endogenous (light) this compound in each fraction by calculating the ratio of the light to heavy peak intensities. This method provides a more accurate relative quantification across different subcellular compartments.[5]
Visualizations
Diagram 1: Hypothesized Biosynthetic Pathway of this compound
Caption: Hypothesized synthesis of this compound primarily in the endoplasmic reticulum.
Diagram 2: Experimental Workflow for Subcellular Acyl-CoA Analysis
Caption: Workflow for subcellular fractionation and acyl-CoA quantification.
Conclusion
While direct evidence is pending, the enzymatic machinery for the synthesis of this compound is predominantly located in the endoplasmic reticulum. This strongly suggests that the primary pool of this compound resides in this organelle. From the ER, it is likely distributed to other organelles for further metabolism or incorporation into complex lipids. The experimental protocols outlined in this guide provide a clear path for researchers to definitively determine the subcellular localization and quantitative distribution of this compound, which will be crucial for elucidating its specific biological roles.
References
- 1. Inter-organelle cross-talk supports acetyl-coenzyme A homeostasis and lipogenesis under metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Role of (5Z)-Icosenoyl-CoA in Membrane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific research on (5Z)-icosenoyl-CoA is limited. This guide synthesizes current knowledge of very-long-chain fatty acids (VLCFAs) and their CoA esters to infer the potential roles and characteristics of this compound.
Introduction to this compound
This compound is the activated form of (5Z)-icosenoic acid, a monounsaturated very-long-chain fatty acid (VLCFA) with a 20-carbon chain length. As an acyl-CoA, it is a pivotal intermediate in lipid metabolism, participating in various anabolic and catabolic pathways.[1][2] While specific functions of the (5Z) isomer are not extensively documented, the general roles of icosenoyl-CoAs and other VLCFA-CoAs in membrane biology are critical for cellular function.[3][4]
VLCFAs are integral components of cellular membranes, influencing their biophysical properties such as fluidity, thickness, and the formation of lipid microdomains.[4][5][6] The activation of VLCFAs to their CoA esters by acyl-CoA synthetases is a prerequisite for their incorporation into complex lipids like phospholipids (B1166683) and sphingolipids, which are the building blocks of cellular membranes.[1][2]
Synthesis and Metabolism of Icosenoyl-CoA
The synthesis of icosenoyl-CoA begins with the dietary intake of icosenoic acid or its de novo synthesis through fatty acid elongation pathways. The immediate precursor is typically oleoyl-CoA (C18:1-CoA), which undergoes elongation by the addition of a two-carbon unit from malonyl-CoA. This process occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions.[4]
Key Enzymes in Fatty Acid Elongation:
-
3-ketoacyl-CoA synthase (ELOVL): Catalyzes the initial condensation reaction.
-
3-ketoacyl-CoA reductase: Reduces the 3-keto intermediate.
-
3-hydroxyacyl-CoA dehydratase: Dehydrates the 3-hydroxyacyl-CoA.
-
trans-2,3-enoyl-CoA reductase: Reduces the enoyl-CoA to a saturated acyl-CoA.
Once synthesized, icosenoic acid is activated to icosenoyl-CoA by a family of enzymes known as very-long-chain acyl-CoA synthetases (ACSVLs) or fatty acid-CoA ligases (FACLs).[1] This ATP-dependent reaction facilitates the subsequent metabolic fate of the fatty acid.
Metabolic Pathways of Icosenoyl-CoA
The metabolic fate of icosenoyl-CoA is diverse, with its primary role being the acylation of glycerol-3-phosphate and lysophospholipids to form phospholipids, the major constituents of cellular membranes. It can also be incorporated into other complex lipids or undergo β-oxidation for energy production.
Role of Icosenoyl-CoA in Membrane Synthesis and Function
The incorporation of icosenoyl-CoA into membrane phospholipids is crucial for maintaining the structural integrity and functionality of cellular membranes. As a very-long-chain fatty acyl-CoA, it contributes to the unique properties of membranes in several ways:
-
Membrane Fluidity: The presence of a cis double bond in this compound introduces a kink in the acyl chain, which increases membrane fluidity by disrupting the tight packing of phospholipid tails.[7][8] This is essential for the proper functioning of membrane-embedded proteins and for cellular processes like endocytosis and exocytosis.
-
Membrane Thickness: The length of the acyl chain influences the thickness of the lipid bilayer. The incorporation of C20 fatty acids can significantly alter membrane thickness, which in turn can affect the activity of transmembrane proteins.[5]
-
Lipid Raft Formation: VLCFAs are important components of sphingolipids, which, along with cholesterol, form specialized membrane microdomains known as lipid rafts.[5] These domains are critical for signal transduction and protein trafficking.
Incorporation into Phospholipids
Icosenoyl-CoA serves as a substrate for acyltransferases that catalyze its esterification to the sn-1 or sn-2 position of the glycerol (B35011) backbone of phospholipids. The precise positioning of the acyl chain can influence the overall shape and packing of the phospholipid molecule, further contributing to membrane properties.
Quantitative Data on Very-Long-Chain Fatty Acyl-CoAs
| Fatty Acid | Shorthand | Typical Concentration Range in Human Plasma (µg/mL) | Reference |
| Behenic Acid | C22:0 | 10 - 50 | [9] |
| Lignoceric Acid | C24:0 | 10 - 60 | [9] |
| Cerotic Acid | C26:0 | 0.2 - 1.0 | [9] |
| Nervonic Acid | C24:1 | 20 - 100 | [10] |
Experimental Protocols
The study of icosenoyl-CoA and its role in membrane synthesis involves several key experimental techniques.
Extraction and Analysis of Acyl-CoAs
Objective: To extract and quantify icosenoyl-CoA from biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [11][12]
-
Sample Homogenization: Homogenize tissue or cell samples in a suitable buffer, often containing antioxidants and protease inhibitors.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering substances.
-
LC Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for icosenoyl-CoA would need to be determined empirically.
Analysis of Fatty Acid Incorporation into Membranes
Objective: To determine the extent to which icosenoic acid is incorporated into membrane phospholipids.
Methodology: Stable Isotope Labeling and GC-MS Analysis [9][13]
-
Cell Culture and Labeling: Culture cells in the presence of a stable isotope-labeled icosenoic acid (e.g., ¹³C- or ²H-labeled).
-
Membrane Fractionation: Isolate cellular membranes through differential centrifugation.
-
Lipid Extraction: Extract total lipids from the membrane fraction using a Folch extraction (chloroform:methanol).
-
Phospholipid Separation: Separate different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) using thin-layer chromatography (TLC) or liquid chromatography.
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids from the purified phospholipids to their corresponding FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to determine the enrichment of the stable isotope-labeled icosenoic acid in each phospholipid class.
Conclusion
This compound, as a member of the very-long-chain acyl-CoA family, is a critical intermediate in the synthesis of membrane phospholipids. Its unique structural features, including its 20-carbon chain length and the presence of a cis double bond, are expected to significantly influence the biophysical properties of cellular membranes, such as fluidity and thickness. While direct research on this specific isomer is lacking, the established principles of VLCFA metabolism and function provide a strong framework for understanding its importance in membrane biology. Further research is warranted to elucidate the specific roles of this compound and the enzymes involved in its metabolism, which could open new avenues for understanding and treating diseases associated with aberrant lipid metabolism.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amsterdam UMC Locatie AMC - Very Long Chain Fatty Acids [amc.nl]
(5Z)-Icosenoyl-CoA: A Potential Mediator in Insulin Resistance and Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized role of (5Z)-icosenoyl-CoA in the context of insulin (B600854) resistance and metabolic disease. While direct research on this specific very-long-chain monounsaturated fatty acyl-CoA is limited, this document synthesizes information from related fields to build a scientifically grounded framework for its potential involvement in metabolic dysregulation. We will explore its likely biosynthetic pathways, its putative role as a substrate for the synthesis of bioactive lipids, and the downstream consequences for cellular signaling, particularly the insulin signaling cascade. This guide also includes detailed experimental protocols for the analysis of acyl-CoAs and related metabolites, and presents logical and signaling pathways in the form of Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms discussed.
Introduction: The Emerging Role of Very-Long-Chain Acyl-CoAs in Metabolic Disease
Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, represents a significant global health challenge. At the molecular level, disturbances in lipid metabolism are a key feature of this syndrome. While the roles of common long-chain fatty acids like palmitate and oleate (B1233923) have been extensively studied, the contribution of very-long-chain fatty acids (VLCFAs) and their activated CoA esters is an emerging area of research.
This compound is the activated form of (5Z)-icosenoic acid, a C20:1 monounsaturated fatty acid. As an acyl-CoA, it stands at a critical metabolic crossroads, with the potential to be channeled into various pathways, including beta-oxidation for energy production, elongation into longer fatty acids, or incorporation into complex lipids such as glycerolipids and sphingolipids. It is this latter fate, particularly its potential role as a precursor for ceramide synthesis, that positions this compound as a molecule of interest in the study of insulin resistance.
Biosynthesis and Metabolism of this compound
The intracellular concentration of this compound is dependent on the availability of its precursor, (5Z)-icosenoic acid, and the activity of the enzymes responsible for its activation and subsequent metabolism.
Origin of (5Z)-Icosenoic Acid
(5Z)-Icosenoic acid is a less common isomer of icosenoic acid, with gondoic acid (11Z-icosenoic acid) being more prevalent in nature. It is primarily obtained from the diet, found in some plant oils and nuts. Upon absorption, it can be incorporated into cellular lipid pools.
Activation to this compound
The conversion of free fatty acids to their metabolically active acyl-CoA form is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). For very-long-chain fatty acids like icosenoic acid, this activation is likely carried out by members of the very-long-chain acyl-CoA synthetase (ACSVL) or fatty acid transport protein (FATP) families. Several of these enzymes are known to have a preference for fatty acids with chain lengths of C20 and longer.
Metabolic Fates
Once formed, this compound can enter several metabolic pathways:
-
Beta-oxidation: In the mitochondria, it can be catabolized to produce acetyl-CoA, which enters the TCA cycle for ATP production.
-
Elongation: It can be further elongated by ELOVL enzymes to form longer fatty acyl-CoAs.
-
Incorporation into Complex Lipids: It can be used for the synthesis of phospholipids, triglycerides, and, most importantly in the context of insulin resistance, sphingolipids like ceramides (B1148491).
Diagram: Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound and its link to insulin resistance.
This compound and Ceramide Synthesis: A Potential Link to Insulin Resistance
A growing body of evidence implicates the accumulation of specific ceramide species in the development of insulin resistance.[1][2] Ceramides are sphingolipids that can be synthesized de novo from a fatty acyl-CoA and serine. The acyl-chain length of the ceramide is determined by the substrate specificity of the ceramide synthase (CerS) enzyme.
Several CerS isoforms have been identified, each with a preference for fatty acyl-CoAs of different chain lengths. Notably, CerS2 and CerS4 have been shown to utilize C20-acyl-CoAs.[3][4] Therefore, it is plausible that this compound can serve as a substrate for these enzymes, leading to the formation of C20:1 ceramides.
The accumulation of ceramides, particularly very-long-chain ceramides, has been shown to impair insulin signaling through several mechanisms:
-
Inhibition of Akt/PKB: Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a key kinase in the insulin signaling cascade.[5]
-
Activation of atypical Protein Kinase C (PKCζ): Certain ceramide species can activate PKCζ, which can phosphorylate and inhibit Akt, further dampening the insulin signal.[6]
The specific effects of C20:1 ceramide on these pathways have not been directly investigated, but it is reasonable to hypothesize that its accumulation in insulin-sensitive tissues like skeletal muscle and liver could contribute to the development of insulin resistance.
Diagram: Hypothesized Role of this compound in Ceramide-Mediated Insulin Resistance
Caption: Hypothesized mechanism of C20:1 ceramide-induced insulin resistance.
Quantitative Data
Direct quantitative data for this compound levels in insulin-resistant versus insulin-sensitive tissues are not available in the current literature. However, studies on related very-long-chain acyl-CoAs and ceramides provide a basis for expected trends.
Table 1: Representative Data on Very-Long-Chain Acyl-CoAs and Ceramides in Insulin Resistance
| Metabolite | Tissue/Model | Condition | Fold Change vs. Control | Reference |
| Total Long-Chain Acyl-CoAs | Human Skeletal Muscle | Obesity | ~1.9 | [7] |
| C18:0 Ceramide | Human Plasma | Type 2 Diabetes | Increased | [2] |
| C24:0 Ceramide | Human Plasma | Type 2 Diabetes | Increased (most abundant) | [2] |
| C20:0, C22:0, C24:0 Ceramides | Mouse Liver | High-Fat Diet | Decreased with ceramidase overexpression | [6] |
Note: This table presents illustrative data from studies on related compounds and should be interpreted with caution in the context of this compound.
Experimental Protocols
Analysis of this compound and Other Acyl-CoAs
The analysis of acyl-CoAs from biological samples is challenging due to their low abundance and instability. The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Acyl-CoA Analysis
Caption: General workflow for the quantitative analysis of acyl-CoAs from biological tissues.
Detailed Methodology:
-
Sample Preparation: Tissues are rapidly frozen in liquid nitrogen to quench metabolic activity. Homogenization is performed in an acidic solvent (e.g., perchloric acid or sulfosalicylic acid) containing a mixture of stable isotope-labeled internal standards for a range of acyl-CoAs.
-
Extraction: Acyl-CoAs are extracted using either solid-phase extraction (SPE) with a C18 or anion exchange cartridge, or a liquid-liquid extraction procedure.
-
LC-MS/MS Analysis: The extracted acyl-CoAs are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each acyl-CoA species and their corresponding internal standards.
-
Quantification: The concentration of each acyl-CoA is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated with known amounts of authentic standards.
Animal Models of Metabolic Disease
To study the role of this compound in insulin resistance, various animal models can be employed.
-
Diet-Induced Obesity (DIO) Models: Mice or rats are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other features of metabolic syndrome.
-
Genetic Models: Genetically modified animals, such as the ob/ob (leptin-deficient) or db/db (leptin receptor-deficient) mice, spontaneously develop obesity and insulin resistance.
In these models, tissues such as the liver, skeletal muscle, and adipose tissue can be harvested for the analysis of this compound and related metabolites.
Conclusion and Future Directions
While direct evidence is currently lacking, the biochemical properties of this compound and its position in lipid metabolism strongly suggest a potential role in the pathophysiology of insulin resistance and metabolic disease. Its likely involvement in the synthesis of C20:1 ceramides provides a plausible mechanism by which it could impair insulin signaling.
Future research should focus on:
-
Developing specific analytical methods to accurately quantify this compound in biological samples.
-
Investigating the substrate specificity of ACSVL/FATP and CerS enzymes for (5Z)-icosenoic acid and this compound, respectively.
-
Quantifying the levels of this compound and C20:1 ceramides in tissues from animal models of metabolic disease and in human subjects with insulin resistance.
-
Elucidating the precise effects of C20:1 ceramides on the key components of the insulin signaling pathway.
A deeper understanding of the role of this compound and other very-long-chain fatty acyl-CoAs in metabolic disease may reveal novel therapeutic targets for the prevention and treatment of this growing global health problem.
References
- 1. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]
- 2. The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Fatty Acid Transport Protein 2a/Very Long Chain Acyl-CoA Synthetase 1 (FATP2a/Acsvl1) Has a Preference in Mediating the Channeling of Exogenous n-3 Fatty Acids into Phosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Occurrence of (5Z)-Icosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-Icosenoyl-CoA is the activated form of (5Z)-icosenoic acid, a monounsaturated omega-15 fatty acid. While direct evidence for the natural occurrence of this compound is limited in publicly available scientific literature, its precursor fatty acid, (5Z)-icosenoic acid, has been identified in several plant and marine sources. This guide provides a comprehensive overview of the known natural sources, biosynthesis, and relevant experimental methodologies for the study of (5Z)-icosenoic acid and its CoA derivative. The information presented herein is intended to serve as a valuable resource for researchers interested in the metabolism and potential applications of this unique fatty acyl-CoA.
Natural Sources and Occurrence
(5Z)-Icosenoic acid is most notably found as a major constituent of the seed oil of plants belonging to the Limnanthes genus, commonly known as meadowfoam. It has also been identified in other biological sources, including marine algae.
Quantitative Data on (5Z)-Icosenoic Acid Occurrence
The following table summarizes the quantitative data on the presence of (5Z)-icosenoic acid in various natural sources.
| Organism | Common Name | Tissue/Organ | Method of Analysis | Percentage of Total Fatty Acids (%) | Reference(s) |
| Limnanthes alba | Meadowfoam | Seed Oil | Gas-Liquid Chromatography (GLC) | 61 - 65 | [1][2][3] |
| Kappaphycus alvarezii | Red Alga | Total Lipids | Gas-Liquid Chromatography (GLC) | Present (exact % not specified) | [4] |
| Eranthis hyemalis | Winter Aconite | Seeds | Not Specified | Present (exact % not specified) | [5] |
Note: The direct identification and quantification of this compound in these or any other natural source have not been reported in the reviewed literature. The data presented pertains to the precursor fatty acid.
Biosynthesis of this compound
The biosynthesis of this compound is inferred from the pathway established for its precursor fatty acid, (5Z)-icosenoic acid, in Limnanthes species. The key enzymatic step is the desaturation of eicosanoyl-CoA at the Δ5 position.
Proposed Biosynthetic Pathway
The formation of this compound is believed to proceed via the following pathway:
-
Elongation: Palmitoyl-CoA (16:0-CoA) or Stearoyl-CoA (18:0-CoA) undergoes elongation by fatty acid elongase enzymes to produce Eicosanoyl-CoA (20:0-CoA).
-
Desaturation: Eicosanoyl-CoA is then acted upon by a specific Δ5-desaturase, an acyl-CoA desaturase, which introduces a cis double bond between the 5th and 6th carbon atoms from the carboxyl end. This reaction directly yields this compound.[6]
This pathway is supported by the identification of an acyl-coenzyme A-Δ5 desaturase in Limnanthes douglasii with a high substrate preference for eicosanoic acid.[6]
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of this compound and its precursor fatty acid.
Extraction and Analysis of (5Z)-Icosenoic Acid from Plant Seeds
This protocol outlines the general steps for the identification and quantification of (5Z)-icosenoic acid from sources like meadowfoam seeds.
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized seed material using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by heating with a reagent like 14% boron trifluoride in methanol. This derivatization makes the fatty acids volatile for gas chromatography.
-
GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a polar capillary column. The identification of (5Z)-icosenoic acid methyl ester is based on its retention time and comparison of its mass spectrum with that of authentic standards or library spectra.
-
Quantification: The amount of (5Z)-icosenoic acid is determined by comparing the peak area of its methyl ester to the peak area of an internal standard of a known concentration.
General Protocol for Acyl-CoA Analysis
While not specifically documented for this compound, the analysis of acyl-CoAs from biological tissues generally involves the following steps.
Methodology:
-
Tissue Homogenization and Extraction: Tissues are rapidly frozen and homogenized in an acidic extraction buffer to precipitate proteins and preserve the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is passed through an SPE cartridge (e.g., C18) to remove interfering substances and concentrate the acyl-CoAs.
-
LC-MS/MS Analysis: The purified acyl-CoAs are separated by reverse-phase liquid chromatography and detected and quantified by tandem mass spectrometry (LC-MS/MS). Quantification is achieved using stable isotope-labeled internal standards.
Potential Metabolic Fates and Relationships
The conversion of a fatty acid to its CoA ester is a critical activation step for its entry into various metabolic pathways.
Once formed, this compound can potentially be:
-
Incorporated into complex lipids: It can serve as a substrate for acyltransferases to be esterified into triacylglycerols for storage or into phospholipids (B1166683) for membrane synthesis.
-
Undergo further modification: It could be a substrate for further elongation or desaturation, leading to the formation of other long-chain fatty acids.
-
Enter catabolic pathways: It could be transported into mitochondria or peroxisomes for β-oxidation to generate energy.
The specific signaling pathways regulated by this compound are currently unknown and represent an area for future research.
Conclusion
This compound is a molecule of interest due to the unique properties of its precursor fatty acid, which is abundant in meadowfoam oil. While direct evidence for its natural occurrence and specific metabolic roles is yet to be established, the identification of a dedicated biosynthetic enzyme in Limnanthes provides a strong foundation for further investigation. The protocols and pathways described in this guide offer a framework for researchers to explore the biochemistry and potential applications of this and other unusual fatty acyl-CoAs. Future studies focusing on targeted metabolomics in Limnanthes and other source organisms are warranted to confirm the presence of this compound and elucidate its physiological functions.
References
- 1. ulprospector.com [ulprospector.com]
- 2. elementis.com [elementis.com]
- 3. lneonline.com [lneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Genus Eranthis: Prospects of Research on Its Phytochemistry, Pharmacology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8816106B2 - Synthesis of fatty acids - Google Patents [patents.google.com]
Methodological & Application
Synthesis of (5Z)-Icosenoyl-CoA for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of (5Z)-icosenoyl-CoA, a critical substrate for various in vitro assays in lipid metabolism research and drug discovery. The synthesis of long-chain acyl-CoA thioesters like this compound is essential for studying the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, and for investigating their roles in cellular signaling and disease pathways.[1][2][3] This application note outlines both chemo-enzymatic and enzymatic synthesis strategies, details purification methods, and provides protocols for its use in downstream enzymatic assays. The information is intended to equip researchers with the necessary knowledge to produce and utilize high-quality this compound for their specific research needs.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis, and protein acylation.[3] The specific mono-unsaturated fatty acyl-CoA, this compound, is derived from (5Z)-eicosenoic acid and is implicated in various physiological processes. The availability of pure, well-characterized this compound is crucial for the in vitro study of enzymes that metabolize this substrate, for screening potential inhibitors, and for elucidating its role in metabolic pathways. This note provides comprehensive protocols for its synthesis and application in common in vitro assays.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemo-enzymatic synthesis and purely enzymatic synthesis. The choice of method depends on the availability of starting materials, required yield, and the scale of the synthesis.
Chemo-Enzymatic Synthesis
This approach involves the chemical activation of (5Z)-eicosenoic acid followed by enzymatic ligation to Coenzyme A (CoA). A common method for chemical activation is the use of carbonyldiimidazole (CDI), which forms a reactive acyl-imidazole intermediate.[4]
Experimental Protocol: Chemo-Enzymatic Synthesis
-
Activation of (5Z)-Eicosenoic Acid:
-
Dissolve (5Z)-eicosenoic acid in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) in a slight molar excess (e.g., 1.1 equivalents) to the fatty acid solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the (5Z)-icosenoyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated (5Z)-icosenoyl-imidazole solution to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
The crude product can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[5][6][7]
-
For HPLC purification, a C18 reverse-phase column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).[5][6][7]
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA) and collect the fractions corresponding to this compound.
-
Lyophilize the purified fractions to obtain the final product.
-
Enzymatic Synthesis
Enzymatic synthesis utilizes an acyl-CoA synthetase (ACS) to directly catalyze the formation of this compound from (5Z)-eicosenoic acid and CoA, driven by the hydrolysis of ATP.[8][9] This method offers high specificity and is performed under mild aqueous conditions. Long-chain acyl-CoA synthetases (ACSLs) are known to activate fatty acids with chain lengths from 12 to 22 carbons.[3]
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (e.g., 100 mM, pH 7.5), MgCl₂ (10 mM), and ATP (10 mM).
-
Add Coenzyme A to the reaction buffer to a final concentration of 1-2 mM.
-
Prepare the substrate by dissolving (5Z)-eicosenoic acid in a minimal amount of ethanol (B145695) or DMSO and then dispersing it in the reaction buffer containing a carrier protein like bovine serum albumin (BSA) to enhance solubility.
-
Add a purified long-chain acyl-CoA synthetase (e.g., from recombinant sources or isolated from tissues like liver microsomes) to the reaction mixture.[9]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by HPLC or by using a coupled enzyme assay.
-
-
Purification:
-
Purify the this compound from the reaction mixture using the same HPLC method described for the chemo-enzymatic synthesis.
-
Table 1: Comparison of Synthesis Methods
| Feature | Chemo-Enzymatic Synthesis | Enzymatic Synthesis |
| Specificity | Lower, potential for side reactions | High, enzyme-specific |
| Reaction Conditions | Anhydrous organic and aqueous steps | Mild, aqueous buffer |
| Reagents | CDI, organic solvents, CoA, ATP | (5Z)-eicosenoic acid, CoA, ATP, Acyl-CoA Synthetase |
| Yield | Can be high with optimization | Dependent on enzyme activity and stability |
| Scalability | Generally more scalable | Can be limited by enzyme availability and cost |
Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using analytical techniques.
-
HPLC: As used in purification, analytical HPLC with a C18 column can confirm the purity of the final product. The retention time should be distinct from that of free CoA and the fatty acid.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.[10][11][12] The expected mass can be calculated and compared with the observed mass-to-charge ratio.
Application in In Vitro Assays
This compound is a valuable substrate for a variety of in vitro assays to study fatty acid metabolism and enzyme kinetics.
Acyl-CoA Synthetase Activity Assay
The activity of acyl-CoA synthetases can be measured by monitoring the formation of this compound from (5Z)-eicosenoic acid. This is particularly useful for determining the substrate specificity of different ACS isoforms.[13][14][15]
Experimental Protocol: Radiometric Acyl-CoA Synthetase Assay [14][15]
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl₂, ATP, CoA, and a carrier protein (e.g., BSA).
-
Add the enzyme source (e.g., cell lysate or purified enzyme).
-
Initiate the reaction by adding radiolabeled [¹⁴C]-(5Z)-eicosenoic acid.
-
-
Incubation and Termination:
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of isopropanol, heptane (B126788), and sulfuric acid (Dole's reagent).
-
-
Extraction and Quantification:
-
Add water and heptane to partition the phases. The unreacted radiolabeled fatty acid will remain in the upper organic phase, while the [¹⁴C]-(5Z)-icosenoyl-CoA will be in the lower aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting to quantify the amount of product formed.
-
Table 2: Typical Reagent Concentrations for Acyl-CoA Synthetase Assay
| Reagent | Final Concentration |
| Tris-HCl, pH 7.5 | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 10 mM |
| Coenzyme A | 0.5 mM |
| (5Z)-Eicosenoic Acid | 50-200 µM |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) |
| Enzyme (Cell Lysate) | 10-50 µg protein |
Visualizing the Workflow and Pathways
Synthesis and Assay Workflow
Caption: Workflow for synthesis, purification, and use of this compound.
Fatty Acid Activation Signaling Pathway
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (5Z)-Icosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Icosenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A molecule that plays a role in various metabolic pathways. Accurate quantification of this analyte is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of acyl-CoAs due to its ability to separate complex mixtures and provide specific detection based on mass-to-charge ratios and fragmentation patterns.
Principle
Biological samples are first processed to extract the acyl-CoAs. The extract is then subjected to liquid chromatography for the separation of this compound from other related molecules. The eluent from the LC system is introduced into a tandem mass spectrometer. In the mass spectrometer, this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored for quantification. This specific reaction is known as a Multiple Reaction Monitoring (MRM) transition.
A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the protonated molecule [M+H]+.[1][2][3]
Experimental Protocols
Sample Preparation (from Cell Culture)
This protocol is adapted from established methods for acyl-CoA extraction.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (-80°C)
-
Internal Standard (IS) solution (e.g., C17:0-CoA, 10 µM in methanol)
-
RIPA Lysis Buffer
-
BCA or Bradford protein assay kit
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator
Procedure:
-
Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold methanol (-80°C) containing the internal standard (e.g., 10 µL of 10 µM C17:0-CoA).
-
Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of acetonitrile to the supernatant, vortex briefly.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
The remaining protein pellet can be used for protein quantification after solubilization in RIPA buffer.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 2.0 50 12.0 95 15.0 95 15.1 50 | 20.0 | 50 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions:
-
The molecular weight of (5Z)-icosenoic acid (C20H38O2) is 310.5 g/mol .
-
The molecular weight of Coenzyme A is 767.5 g/mol .
-
The molecular weight of this compound (C41H72N7O17P3S) is approximately 1060.1 g/mol .
-
The protonated molecule [M+H]+ will have an m/z of approximately 1061.1.
-
The characteristic product ion results from the neutral loss of 507 Da.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1061.1 | 554.1 | To be optimized |
| C17:0-CoA (IS) | 1020.1 | 513.1 | To be optimized |
Note: Collision energy needs to be optimized for the specific instrument to achieve the maximum signal intensity.
Data Presentation
Quantitative data should be normalized to the amount of protein in the sample and expressed as pmol/mg of protein.
Table 1: Hypothetical Quantitative Data for this compound
| Sample Group | n | This compound (pmol/mg protein) | Standard Deviation |
| Control | 6 | 1.25 | 0.21 |
| Treatment A | 6 | 2.89 | 0.45 |
| Treatment B | 6 | 0.78 | 0.15 |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mead acid - Wikipedia [en.wikipedia.org]
Application Note and Protocol for the Mass Spectrometry-Based Detection of (5Z)-Icosenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5Z)-Icosenoyl-CoA, also known as eicosenoyl-CoA (20:1-CoA), is a long-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in various metabolic processes. Acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids such as phospholipids, triglycerides, and sphingolipids. The accurate detection and quantification of specific acyl-CoA species like this compound are crucial for understanding cellular lipid homeostasis and its dysregulation in various diseases. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs
This procedure is designed to enrich long-chain acyl-CoAs from tissue or cell homogenates.
-
Materials:
-
Tissue or cell pellet
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Methanol (B129727), Chloroform, Isopropanol
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Saturated ammonium (B1175870) sulfate
-
Acetonitrile
-
Weak anion exchange (WAX) SPE cartridges
-
SPE conditioning solution: Methanol
-
SPE equilibration solution: Water
-
SPE wash solution 1: 2% Formic acid in water
-
SPE wash solution 2: Methanol
-
SPE elution solution: 5% Ammonium hydroxide (B78521) in 80:20 (v/v) Methanol:Water
-
Nitrogen gas evaporator
-
-
Procedure:
-
Homogenize approximately 50-100 mg of frozen tissue or a cell pellet in 1 mL of ice-cold potassium phosphate buffer.
-
Add a known amount of the internal standard, heptadecanoyl-CoA, to the homogenate.
-
Add 2 mL of a 2:1 (v/v) methanol:chloroform mixture and vortex thoroughly.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper aqueous/methanolic phase containing the acyl-CoAs.
-
Condition a WAX SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid, followed by 3 mL of methanol to remove interfering substances.
-
Elute the acyl-CoAs with 2 mL of the elution solution.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Method:
-
A detailed gradient elution program is provided in Table 2.
-
-
MS Method:
-
The mass spectrometer is operated in positive ESI mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM).
-
Specific MRM transitions for this compound and the internal standard are provided in Table 3.
-
Data Presentation
Table 1: Molecular Properties of this compound
| Compound | Molecular Formula | Exact Mass (Da) |
| (5Z)-Icosenoic Acid | C₂₀H₃₈O₂ | 310.2872 |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 767.1152 |
| This compound | C₄₁H₇₂N₇O₁₇P₃S | 1060.4024 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
Table 3: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1061.4 | 554.4 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 100 | 35 |
Note: The product ion is derived from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
Caption: Biosynthesis of this compound via fatty acid elongation.
Application Note: HPLC-Based Separation of (5Z)-Icosenoyl-CoA Isomers
Abstract
This application note details a robust methodology for the separation of (5Z)-icosenoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC). This compound, a 20-carbon monounsaturated long-chain fatty acyl-CoA, and its various positional isomers play crucial roles in lipid metabolism and cellular signaling. Their structural similarity, however, presents a significant analytical challenge. This document provides two detailed protocols: a primary separation method using reverse-phase HPLC for general analysis and a specialized silver ion chromatography protocol for the high-resolution separation of positional isomers. These methods are designed for researchers, scientists, and drug development professionals working on lipidomics and related fields.
Introduction
Icosenoyl-CoA exists as several positional isomers, with the double bond located at different positions along the acyl chain. The (5Z)-isomer is of particular interest in various biological pathways. Distinguishing between these isomers is critical for understanding their distinct metabolic fates and functions. Standard analytical techniques often fail to resolve these structurally similar molecules. High-performance liquid chromatography (HPLC) offers a powerful tool for this purpose. Reverse-phase HPLC separates molecules based on their hydrophobicity, which is influenced by chain length and unsaturation. For enhanced resolution of positional isomers, silver ion chromatography, which separates unsaturated compounds based on the interaction of their double bonds with silver ions, is an effective strategy.[1][2][3][4] This application note provides comprehensive protocols for both approaches.
Experimental Protocols
Protocol 1: General Separation using Reverse-Phase HPLC
This protocol describes a standard method for the separation of long-chain acyl-CoAs, which can be used for initial analysis and quantification of the total icosenoyl-CoA pool.
1. Sample Preparation (from cell or tissue samples)
-
Homogenize frozen tissue or cell pellets in a cold phosphate (B84403) buffer.
-
Perform a liquid-liquid extraction using a mixture of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge the sample to pellet the precipitated material.
-
Collect the supernatant containing the acyl-CoAs.
-
Dilute the supernatant with a phosphate buffer at a low pH (e.g., 4.9) before injection to ensure protonation of the phosphate groups and better interaction with the stationary phase.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4 in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 40-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 90-40% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
Protocol 2: High-Resolution Separation of Positional Isomers using Silver Ion HPLC
This advanced protocol is designed for the specific separation of positional isomers of this compound.
1. Silver Ion Column Preparation
A commercially available cation-exchange column (with sulfonic acid groups) is typically used. The column is loaded with silver ions by flushing it with a solution of silver nitrate, followed by a wash to remove excess silver ions.
2. HPLC Conditions
-
Column: Silver ion-loaded cation-exchange column.
-
Mobile Phase A: A non-polar solvent such as hexane (B92381) or dichloromethane.
-
Mobile Phase B: A more polar solvent like acetonitrile or isopropanol, which modulates the interaction of the double bonds with the silver ions.[3]
-
Gradient Elution: A shallow gradient of increasing mobile phase B is used to elute the isomers based on the strength of their interaction with the silver ions. The exact gradient needs to be optimized based on the specific isomers of interest. A starting point could be:
-
0-30 min: 1-10% B in A
-
30-40 min: 10-20% B in A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20 °C (to maintain stable complex formation).
-
Detection: UV at 260 nm or mass spectrometry (MS) for identification.
Data Presentation
The following table summarizes the expected elution patterns for different icosenoyl-CoA isomers based on the two described HPLC methods. Retention times are hypothetical and for illustrative purposes to demonstrate the separation principles.
| Isomer | Expected Retention Time (Reverse-Phase HPLC) | Expected Retention Time (Silver Ion HPLC) | Principle of Separation |
| This compound | ~18.5 min | Later Elution | Reverse-Phase: All C20:1 isomers have similar hydrophobicity and will elute closely. Silver Ion: The position of the double bond affects the stability of the silver complex; isomers with more sterically accessible double bonds may interact more strongly and be retained longer. |
| (9Z)-Icosenoyl-CoA | ~18.7 min | Intermediate Elution | |
| (11Z)-Icosenoyl-CoA | ~18.6 min | Earlier Elution |
Mandatory Visualization
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Logical relationship of separation principles for icosenoyl-CoA isomers.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful separation and analysis of this compound isomers. The choice between reverse-phase and silver ion HPLC will depend on the specific research question, with the former being suitable for general quantification and the latter essential for detailed isomer characterization. Proper optimization of the described methods will enable researchers to accurately investigate the roles of these important lipid molecules in various biological systems.
References
Application Notes and Protocols for (5Z)-Icosenoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Icosenoyl-CoA is the activated, coenzyme A (CoA) thioester form of (5Z,8Z,11Z)-eicosatrienoic acid, an omega-9 polyunsaturated fatty acid more commonly known as Mead acid.[1][2][3][4] Mead acid is notably synthesized in mammals from oleic acid during states of essential fatty acid (EFA) deficiency and is considered a biomarker for this condition.[2][5][6] While research has primarily focused on Mead acid, its biological activities are predicated on its conversion to the metabolically active acyl-CoA form. Long-chain acyl-CoA synthetases (LACS) catalyze this activation, enabling its participation in various cellular processes.[7][8]
In the cell, this compound can serve as a substrate for several metabolic pathways, including fatty acid elongation and desaturation, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and conversion into signaling molecules.[2][9] Given the anti-inflammatory properties associated with Mead acid, this compound is a key intermediate in the potential production of anti-inflammatory eicosanoids.[6][10][11][12]
Interestingly, many standard cell culture conditions can induce a state of essential fatty acid deficiency, leading to an endogenous production of Mead acid.[2][5] This makes the exogenous application of this compound a valuable tool to study the downstream effects of this specific omega-9 fatty acyl-CoA in a controlled manner. These notes provide detailed protocols for the application of this compound in cell culture experiments to investigate its role in lipid metabolism and inflammatory signaling.
Potential Applications in Cell Culture
-
Investigation of Anti-Inflammatory Pathways: Elucidating the role of this compound as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the production of anti-inflammatory lipid mediators.[1][2]
-
Studies of Lipid Metabolism and Fatty Acid Elongation: Assessing the incorporation of the 20-carbon fatty acyl chain of this compound into cellular lipid pools and its function as a precursor for the synthesis of longer chain fatty acids.[9][13]
-
Analysis of Gene Expression: Determining the effect of this compound on the expression of genes involved in lipid metabolism and inflammation.
-
Cell Signaling Research: Investigating the influence of this compound on cellular signaling cascades, particularly those related to inflammation and cell proliferation.[14]
Data Presentation
Table 1: Hypothetical Results of this compound on Pro-Inflammatory Cytokine Expression in Macrophages
| Treatment Group | Concentration (µM) | IL-6 mRNA (Fold Change vs. Vehicle) | TNF-α mRNA (Fold Change vs. Vehicle) | IL-1β mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound | 10 | 0.75 ± 0.09 | 0.82 ± 0.10 | 0.79 ± 0.08 |
| This compound | 25 | 0.48 ± 0.06 | 0.55 ± 0.07 | 0.51 ± 0.06 |
| This compound | 50 | 0.23 ± 0.04 | 0.31 ± 0.05 | 0.28 ± 0.04 |
| Lipopolysaccharide (LPS) | 100 ng/mL | 50.2 ± 4.5 | 75.8 ± 6.2 | 62.3 ± 5.1 |
| LPS + this compound | 50 | 25.1 ± 2.8 | 38.4 ± 3.9 | 30.7 ± 3.3 |
Table 2: Hypothetical Lipidomic Analysis of Cells Treated with this compound
| Lipid Species | Vehicle Control (pmol/mg protein) | This compound (50 µM) (pmol/mg protein) | Fold Change |
| Phosphatidylcholine (PC) (38:3) | 15.2 ± 1.8 | 45.7 ± 4.2 | 3.01 |
| Phosphatidylethanolamine (PE) (38:3) | 8.9 ± 1.1 | 28.5 ± 3.1 | 3.20 |
| Triglyceride (TG) (58:6) | 22.4 ± 2.5 | 68.9 ± 7.3 | 3.08 |
| (7Z,10Z,13Z)-Docosatrienoic Acid (22:3n-9) | 2.1 ± 0.3 | 12.6 ± 1.5 | 6.00 |
Experimental Protocols
Protocol 1: Investigating the Anti-Inflammatory Effects of this compound in Macrophages
Objective: To determine if this compound can attenuate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Bovine Serum Albumin (BSA), fatty acid-free
-
TRIzol reagent
-
qRT-PCR reagents and primers for IL-6, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of this compound-BSA Complex:
-
Prepare a 10 mM stock solution of this compound in ethanol (B145695).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final concentration of 1 mM this compound and 5% BSA.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Prepare a vehicle control with ethanol and BSA solution.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of the this compound-BSA complex (e.g., 10, 25, 50 µM) or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL LPS for 6 hours. Include a non-stimulated control group.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using primers for IL-6, TNF-α, IL-1β, and GAPDH.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 2: Analysis of this compound Incorporation into Cellular Lipids
Objective: To quantify the incorporation of the 20:3 fatty acyl chain from this compound into various lipid classes within the cell.
Materials:
-
Hepa1-6 hepatocyte cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-BSA complex (prepared as in Protocol 1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for lipid classes (e.g., deuterated PC, PE, TG)
-
LC-MS/MS system for lipidomic analysis
Methodology:
-
Cell Culture and Treatment:
-
Culture Hepa1-6 cells in DMEM with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 50 µM this compound-BSA complex or vehicle control for 24 hours.
-
-
Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add a mixture of chloroform:methanol (2:1, v/v) containing internal standards to the cells.
-
Scrape the cells and collect the lysate.
-
Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS.
-
Analyze the lipid species using a targeted lipidomics approach to identify and quantify lipids containing a 20:3 acyl chain.
-
Normalize the data to the amount of protein in each sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathways of this compound in the cell.
Caption: Workflow for analyzing anti-inflammatory gene expression.
Caption: Workflow for lipidomic analysis of this compound metabolism.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 9. Studies on the metabolism of [1-14C]5.8.11-eicosatrienoic (Mead) acid in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Omega -9 Mead Acid (Eicosatrienoic acid) – Functional Performance Systems (FPS) [functionalps.com]
- 11. Omega-9 fatty acids: potential roles in inflammation and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omega-9 fatty acids: potential roles in inflammation and cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nyo3.com [nyo3.com]
Application Notes and Protocols for Acyl-CoA Extraction from Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of acyl-CoAs from liver tissue, a critical step for understanding various metabolic pathways in physiological and pathological states. The methodologies outlined are essential for researchers in metabolism, drug discovery, and diagnostics.
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in fatty acid synthesis and oxidation, the Krebs cycle, and post-translational modifications of proteins. Accurate measurement of the acyl-CoA pool in the liver is crucial for investigating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), diabetes, and for assessing the metabolic effects of drug candidates. Due to their chemical instability and low abundance, reliable extraction of these molecules from complex biological matrices like liver tissue is challenging.[1]
This document presents two robust protocols for the extraction of a broad range of acyl-CoAs from liver tissue, suitable for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Organic Solvent Extraction with Acetonitrile (B52724)/Isopropanol (B130326)
This protocol is adapted from methodologies that utilize a mixture of acetonitrile and isopropanol for efficient extraction and precipitation of proteins.[2][3][4] It is effective for a wide range of acyl-CoA species.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2-propanol (Isopropanol)
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge (capable of 4°C and >1,900 x g)
-
Ice bucket
Procedure:
-
Weigh approximately 50-100 mg of frozen liver tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[2][3]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Centrifuge the homogenate at 1,900 x g for 5-15 minutes at 4°C.[2][5]
-
Carefully collect the upper aqueous phase, which contains the acyl-CoAs.
-
For improved recovery, the tissue pellet can be re-extracted by repeating steps 4-8.[2]
-
The collected supernatant can be further purified using solid-phase extraction or directly analyzed. For purification, the supernatant is often diluted with KH2PO4 buffer before loading onto an SPE column.[2]
Protocol 2: Methanol/Chloroform (B151607) Extraction with Solid-Phase Extraction (SPE) Purification
This protocol combines a modified Bligh-Dyer liquid-liquid extraction with a subsequent solid-phase extraction (SPE) cleanup, which is particularly useful for removing interfering lipids and phospholipids.[5][6]
Materials:
-
Frozen liver tissue (~100 mg)
-
Methanol
-
Chloroform
-
10 mM Ammonium Formate (B1220265)
-
Internal Standards (a mix of stable isotope-labeled acyl-CoAs, e.g., [13C2]acetyl-CoA, [13C8]octanoyl-CoA)[5]
-
PowerGen homogenizer or similar
-
Centrifuge (capable of 4°C and >1,300 x g)
-
Weak Anion Exchange SPE Columns (e.g., Strata X-AW)[5]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue in a polypropylene (B1209903) tube.[5]
-
Add the internal standard mixture to the tube.
-
Add 3 mL of a methanol:chloroform mixture (2:1, v/v) and homogenize the tissue on ice.[5]
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant and vortex.[5]
-
Centrifuge at 1,300 x g for 15 minutes at 4°C.
-
The upper aqueous layer containing the acyl-CoAs is collected for SPE purification.[5]
-
SPE Cleanup:
-
Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[5]
-
Load the aqueous extract onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[5]
-
Elute the acyl-CoAs with two fractions of 2.4 mL of 2% ammonium hydroxide (B78521) and 2.4 mL of 5% ammonium hydroxide.[5]
-
-
Combine the eluted fractions and dry under a stream of nitrogen at room temperature.[5]
-
Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis.[5]
Data Presentation
The recovery and yield of acyl-CoAs can vary depending on the specific protocol and the chain length of the acyl-CoA. The following table summarizes representative quantitative data from the literature.
| Parameter | Protocol | Acyl-CoA Chain Length | Value | Reference |
| Recovery | Acetonitrile/2-propanol Extraction | Wide range | 93-104% | [4] |
| Recovery | Solid-Phase Extraction (Purification Step) | Wide range | 83-90% | [4] |
| Overall Recovery | Chloroform/Methanol/Water with ACBP | Long-chain | 55% | [7] |
| Overall Recovery | Chloroform/Methanol/Water without ACBP | Long-chain | 20% | [7] |
| Extraction Efficiency | Modified Acetonitrile/2-propanol | Long-chain | 70-80% | [3] |
| Typical Yield | Not specified | C12:0 to C20:4 | 12 pmol (detector sensitivity) | [6] |
| Typical Yield | Not specified | Individual Acyl-CoAs | 0.1-4.8 pmol/mg tissue | [8] |
| Total Long-Chain Acyl-CoAs | Mancha et al. method | Long-chain (fed rats) | 108 +/- 11 nmol/g protein | [9] |
| Total Long-Chain Acyl-CoAs | Mancha et al. method | Long-chain (fasted rats) | 248 +/- 19 nmol/g protein | [9] |
Visualizations
Experimental Workflow for Acyl-CoA Extraction
The following diagram illustrates the general workflow for the extraction and analysis of acyl-CoAs from liver tissue.
Caption: General workflow for acyl-CoA extraction from liver tissue.
Central Role of Acyl-CoAs in Hepatic Metabolism
This diagram illustrates the central role of acetyl-CoA, a key acyl-CoA species, in various interconnected metabolic pathways within the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of (5Z)-icosenoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-Icosenoyl-CoA is a 20-carbon monounsaturated very-long-chain fatty acyl-CoA that plays a role in various metabolic processes. Understanding its synthesis, trafficking, and downstream metabolic fate is crucial for elucidating its physiological and pathological significance. Isotopic labeling, coupled with mass spectrometry, provides a powerful tool for tracing the metabolic flux of this compound in biological systems. These application notes provide detailed protocols for the isotopic labeling of this compound and its use in metabolic tracing studies.
Data Presentation
The following tables summarize the type of quantitative data that can be obtained from metabolic tracing studies using isotopically labeled this compound. The data presented are representative examples based on studies of similar very-long-chain fatty acids and acyl-CoAs.
Table 1: Relative Isotopic Enrichment of 20:1 Fatty Acids in Various Tissues Following [U-¹³C]-Glucose Tracing in an in vivo Model. [1] This table illustrates the tissue-specific biosynthesis of eicosenoyl species from a labeled precursor.
| Tissue | Relative ¹³C Labeling Extent of 20:1 Fatty Acid (%) |
| Liver | 35 ± 5 |
| White Adipose Tissue | 28 ± 4 |
| Brown Adipose Tissue | 22 ± 3 |
| Heart | 15 ± 2 |
| Skeletal Muscle | 12 ± 2 |
| Brain | 5 ± 1 |
| Serum | 45 ± 6 |
Table 2: Subcellular Distribution of Acyl-CoA Species. [2] This table provides an example of the relative abundance of different acyl-CoA species in mitochondrial and cytosolic compartments, which can be determined using isotopic labeling and subcellular fractionation techniques.
| Acyl-CoA Species | Relative Abundance in Mitochondria (%) | Relative Abundance in Cytosol (%) |
| Acetyl-CoA | 30 ± 4 | 45 ± 5 |
| Malonyl-CoA | 5 ± 1 | 15 ± 2 |
| Palmitoyl-CoA (16:0) | 10 ± 2 | 8 ± 1 |
| Stearoyl-CoA (18:0) | 8 ± 1 | 6 ± 1 |
| Oleoyl-CoA (18:1) | 12 ± 2 | 10 ± 1 |
| This compound (20:1) | < 1 | < 1 |
| Succinyl-CoA | 35 ± 5 | 15 ± 2 |
Experimental Protocols
Protocol 1: Biosynthesis of Isotopically Labeled this compound in Cultured Cells
This protocol describes the generation of isotopically labeled this compound by providing cultured cells with a stable isotope-labeled precursor.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-¹³C]-Glucose or other labeled precursor
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Culture cells to ~80% confluency in standard culture medium.
-
Prepare the labeling medium by replacing unlabeled glucose with [U-¹³C]-Glucose in the cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in the labeling medium for a desired period (e.g., 24-48 hours) to allow for the incorporation of the label into downstream metabolites, including this compound.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites, including the labeled this compound.
-
Store the extract at -80°C until LC-MS/MS analysis.
Protocol 2: In Vitro Metabolic Tracing of this compound
This protocol outlines a method for tracing the metabolic fate of exogenously supplied, isotopically labeled (5Z)-icosenoic acid in cultured cells.
Materials:
-
Isotopically labeled (5Z)-icosenoic acid (e.g., [¹³C₂₀]-(5Z)-icosenoic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell line of interest
-
Cell culture medium
-
PBS
-
Methanol, ice-cold
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
Procedure:
-
Prepare a stock solution of the labeled (5Z)-icosenoic acid conjugated to BSA.
-
Culture cells to the desired confluency.
-
Incubate the cells with the labeled (5Z)-icosenoic acid-BSA complex in serum-free medium for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, wash the cells with ice-cold PBS.
-
Extract total lipids and the acyl-CoA fraction from the cells.
-
Analyze the extracts by LC-MS/MS to determine the incorporation of the isotopic label into this compound and its downstream metabolites (e.g., elongated or desaturated fatty acyl-CoAs, complex lipids).
Protocol 3: LC-MS/MS Analysis of Isotopically Labeled this compound
This protocol provides a general method for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry.[3][4][5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20)
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the unlabeled and labeled this compound. The exact m/z values will depend on the isotopic label used. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[7]
-
Data Analysis: Quantify the peak areas of the labeled and unlabeled species to determine the extent of isotopic enrichment and the abundance of metabolites.
Visualizations
Metabolic Pathway of this compound Biosynthesis
References
- 1. Unraveling Tissue‐Specific Fatty Acid Biosynthesis and Inter‐Tissue Crosstalk in Mice through Stable‐Isotope Tracing Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acyl-CoA Synthetase Specificity Using (5Z)-Icosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes crucial for lipid metabolism, catalyzing the ATP-dependent formation of acyl-CoA from free fatty acids. This activation is the first committed step for fatty acids to enter various metabolic pathways, including β-oxidation for energy production and esterification into complex lipids like triglycerides and phospholipids.[1][2] Different ACSL isoforms exhibit distinct substrate specificities, tissue distribution, and subcellular localization, which dictates the metabolic fate of fatty acids.[1][2][3] Understanding the substrate specificity of these isoforms is critical for elucidating their physiological roles and for the development of therapeutics targeting metabolic diseases.
(5Z)-Icosenoyl-CoA, a synthetic analog of a 20-carbon monounsaturated fatty acyl-CoA, serves as a valuable tool for investigating the substrate preferences of ACSL isoforms. By using such analogs, researchers can probe the active site of these enzymes and determine how fatty acid chain length and the position of double bonds influence enzyme kinetics. These studies are essential for understanding how specific fatty acids are channeled into different metabolic pathways.[2][3]
Studying Acyl-CoA Synthetase Specificity
The specificity of ACSL isoforms for various fatty acid substrates is typically determined by measuring the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The catalytic efficiency of the enzyme is often expressed as the Vmax/Km ratio.
While specific kinetic data for this compound is not extensively available in the literature, the following table provides representative kinetic parameters for various human ACSL isoforms with common long-chain fatty acids. This data can serve as a baseline for comparison when designing experiments with this compound or other synthetic fatty acid analogs. It is important to note that substrate preferences can be influenced by the experimental system, such as whether the enzyme is a purified recombinant protein or assayed in a cellular membrane context.[4][5]
Table 1: Representative Kinetic Parameters of Human Long-Chain Acyl-CoA Synthetase Isoforms for Various Fatty Acid Substrates
| ACSL Isoform | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |
| ACSL1 | Oleic Acid (18:1) | 10 | 1500 | 150 |
| Arachidonic Acid (20:4) | 15 | 800 | 53 | |
| ACSL3 | Myristic Acid (14:0) | 8 | 1200 | 150 |
| Oleic Acid (18:1) | 12 | 1000 | 83 | |
| ACSL4 | Arachidonic Acid (20:4) | 5 | 2500 | 500 |
| Eicosapentaenoic Acid (20:5) | 7 | 2000 | 286 | |
| ACSL5 | Palmitic Acid (16:0) | 9 | 1800 | 200 |
| Oleic Acid (18:1) | 11 | 1600 | 145 | |
| ACSL6 (V2) | Oleic Acid (18:1) | 14.8 | 1.13 (nmol/min/mg) | 0.076 |
| Arachidonic Acid (20:4) | 16.7 | 0.44 (nmol/min/mg) | 0.026 | |
| Docosahexaenoic Acid (22:6) | 6.9 | 1.55 (nmol/min/mg) | 0.225 |
Note: The kinetic values are compiled from multiple sources and should be considered representative. Actual values can vary depending on the experimental conditions, such as enzyme source (recombinant vs. native) and assay method. The data for ACSL6 (V2) is presented as reported in a specific study and may have different units or normalization.[4][6]
Experimental Protocols
Several methods can be employed to measure acyl-CoA synthetase activity. The choice of method depends on the required sensitivity, throughput, and available equipment.
Protocol 1: Radiometric Assay
This is a highly sensitive and direct method for measuring ACSL activity.
Principle: The assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA. The product, radiolabeled acyl-CoA, is then separated from the unreacted fatty acid and quantified by scintillation counting.
Materials:
-
Recombinant or purified ACSL isoform
-
(5Z)-[14C]Icosenoic acid or other 14C- or 3H-labeled fatty acid
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Triton X-100
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Dole's solution (Isopropanol:Heptane (B126788):1M H2SO4, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the radiolabeled fatty acid complexed with BSA.
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and Triton X-100.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Dole's solution.
-
Extract the unreacted fatty acid by adding heptane and water, followed by vortexing and centrifugation. Repeat the heptane extraction multiple times to ensure complete removal of the unreacted substrate.
-
Transfer an aliquot of the aqueous phase containing the radiolabeled acyl-CoA to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
Protocol 2: Fluorometric Assay
This is a continuous, high-throughput assay suitable for screening inhibitors.
Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that result in the generation of a fluorescent product. In one common method, the pyrophosphate (PPi) produced in the ACSL reaction is used to generate ATP, which is then used by luciferase to produce light. Another approach uses acyl-CoA oxidase to produce hydrogen peroxide (H2O2) from the newly formed acyl-CoA, which is then detected with a fluorescent probe.
Materials:
-
Recombinant or purified ACSL isoform
-
(5Z)-Icosenoic acid
-
ATP, CoA, MgCl2
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or a similar H2O2 sensor)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, (5Z)-icosenoic acid, ATP, CoA, and MgCl2.
-
Add the enzyme preparation to the wells of the microplate.
-
Prepare a detection mixture containing acyl-CoA oxidase, HRP, and the fluorescent probe in reaction buffer.
-
Add the detection mixture to the wells.
-
Initiate the reaction by adding the substrate mixture.
-
Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
The rate of fluorescence increase is proportional to the ACSL activity.
Protocol 3: LC-MS/MS-Based Assay
This method offers high specificity and allows for the simultaneous measurement of multiple acyl-CoA species.
Principle: The acyl-CoA product is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry.
Materials:
-
Recombinant or purified ACSL isoform
-
(5Z)-Icosenoic acid
-
ATP, CoA, MgCl2
-
Reaction buffer
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Perform the enzymatic reaction as described in the radiometric assay (using a non-radiolabeled fatty acid).
-
Stop the reaction by adding cold acetonitrile or methanol containing an internal standard to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the acyl-CoA using a suitable gradient on a C18 column.
-
Detect and quantify the this compound product and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of the product based on a standard curve.
Visualizations
The following diagrams illustrate the key processes involved in studying acyl-CoA synthetase specificity.
Caption: The enzymatic reaction catalyzed by Acyl-CoA Synthetase.
Caption: General workflow for determining acyl-CoA synthetase activity.
Conclusion
The use of fatty acid analogs like this compound is a powerful approach to dissect the substrate specificities of different acyl-CoA synthetase isoforms. By employing the detailed protocols provided in these application notes, researchers can obtain valuable kinetic data to understand the role of these enzymes in health and disease, and to guide the development of novel therapeutic agents targeting lipid metabolism. The choice of assay will depend on the specific research question, available resources, and desired throughput.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. ovid.com [ovid.com]
- 4. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
Troubleshooting & Optimization
Improving stability of (5Z)-icosenoyl-CoA in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (5Z)-icosenoyl-CoA in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
-
Question: My this compound seems to be degrading rapidly in my aqueous experimental buffer. How can I minimize this?
-
Answer: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis of its thioester bond in aqueous solutions. The rate of degradation is influenced by several factors. Consider the following troubleshooting steps:
-
pH of the Buffer: The thioester bond is more stable at a slightly acidic to neutral pH. Non-enzymatic hydrolysis can increase at higher pH levels. If your experimental conditions allow, consider using a buffer with a pH between 6.0 and 7.4.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Perform your experiments at the lowest temperature compatible with your assay. If possible, keep the stock solutions and experimental samples on ice.
-
Buffer Composition: The composition of your buffer can influence stability. It is recommended to prepare fresh solutions and use them promptly. One study found that a solution of 50% methanol (B129727) and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) provided better stability for acyl-CoAs compared to purely aqueous solutions[1].
-
Minimizing Time in Aqueous Solution: Prepare your aqueous solutions of this compound immediately before use. Avoid prolonged storage of the compound in aqueous buffers. For stock solutions, consider dissolving the compound in an organic solvent like methanol and storing it at -20°C or below[2].
-
Issue 2: Precipitation of this compound Upon Addition to Aqueous Buffer
-
Question: When I add my this compound stock solution to my aqueous buffer, I observe precipitation. What can I do to improve its solubility?
-
Answer: Long-chain fatty acyl-CoAs are amphipathic molecules and can have limited solubility in purely aqueous solutions, leading to micelle formation and precipitation. Here are some suggestions:
-
Use of a Carrier Protein: In biological systems, long-chain fatty acyl-CoAs are often bound to carrier proteins like albumin or acyl-CoA binding proteins (ACBPs). Adding a carrier protein to your buffer can help to solubilize this compound and maintain its stability.
-
Initial Dissolution in an Organic Solvent: Before preparing your final aqueous solution, ensure your this compound is fully dissolved in a small amount of an organic solvent such as methanol or a mixture of water and dimethyl sulfoxide (B87167) (DMSO)[3]. You can then add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your assay.
-
Sonication: To aid in the dissolution and formation of a uniform suspension, you can sonicate your solution on ice. This can help to break up aggregates and improve solubility[4].
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing high variability and inconsistent results in my experiments involving this compound. Could this be related to its stability?
-
Answer: Yes, the instability of this compound can be a significant source of experimental variability. To improve consistency:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock. Do not use aqueous solutions that have been stored for an extended period, even if frozen. One product information sheet recommends not storing aqueous solutions for more than one day[5].
-
Verify Concentration: The concentration of your this compound solution may decrease over time due to degradation. It is good practice to determine the concentration of your stock solution spectrophotometrically (at 260 nm) before each experiment.
-
Standardize Handling Procedures: Ensure that you follow a consistent procedure for thawing, dissolving, and adding the this compound to your experimental setup. Minimize the time the compound spends in aqueous solution before the start of your assay.
-
Assess Integrity: If you continue to experience issues, consider assessing the integrity of your this compound stock using an analytical method like HPLC-MS/MS to check for the presence of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution without enzymes?
A1: The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the fatty acyl chain and the coenzyme A moiety, resulting in the formation of (5Z)-icosenoic acid and free coenzyme A. The thioester bond is susceptible to attack by nucleophiles, such as water, and this process can be accelerated by factors like higher pH and temperature.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid or in a suitable organic solvent at -20°C or below. Lipids are generally more stable when stored as a powder in a glass container with a Teflon closure at ≤ -16°C[2]. If stored in an organic solvent, it should be in a glass container, layered with an inert gas like argon or nitrogen, at -20°C ± 4°C[2]. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in an organic solvent where it is more stable.
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent, such as methanol or a mixture of water and DMSO[3].
-
Aliquot the stock solution into small, single-use volumes in glass vials with Teflon-lined caps.
-
Store the aliquots at -20°C or below.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed by monitoring its concentration over time under your specific experimental conditions (e.g., buffer, pH, temperature). A common method for this is using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique allows for the separation and quantification of the intact this compound and its degradation products.
Data Presentation
Table 1: Stability of Acyl-CoAs in Various Solutions at Room Temperature
| Acyl-CoA (Concentration) | Reconstitution Solution | % Remaining after 4h | % Remaining after 24h |
| C10:0 CoA (500 nM) | Methanol | ~100% | ~100% |
| 50% Methanol / 50% 50mM NH4OAc (pH 7) | ~100% | ~95% | |
| Water | ~90% | ~70% | |
| 50mM NH4OAc (pH 7) | ~90% | ~65% | |
| 50% Methanol / 50% 50mM NH4OAc (pH 3.5) | ~85% | ~60% | |
| C16:0 CoA (500 nM) | Methanol | ~100% | ~100% |
| 50% Methanol / 50% 50mM NH4OAc (pH 7) | ~95% | ~85% | |
| Water | ~80% | ~50% | |
| 50mM NH4OAc (pH 7) | ~80% | ~45% | |
| 50% Methanol / 50% 50mM NH4OAc (pH 3.5) | ~75% | ~40% |
Data adapted from a study on acyl-CoA stability, illustrating the general trend of degradation in aqueous solutions. Note that the instability increases with the length of the fatty acid chain[1].
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution for Experiments
-
Materials:
-
This compound (solid)
-
Methanol (anhydrous)
-
Experimental aqueous buffer (pre-chilled on ice)
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure for Stock Solution Preparation (in Methanol):
-
Allow the solid this compound to reach room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use glass vials.
-
Overlay the solution with an inert gas, cap tightly, and store at -20°C or -80°C.
-
-
Procedure for Preparing Aqueous Experimental Solution:
-
Retrieve a single-use aliquot of the methanolic stock solution from the freezer and thaw it on ice.
-
Just before starting your experiment, dilute the stock solution to the final desired concentration in your pre-chilled aqueous buffer.
-
Mix gently by inversion or brief vortexing.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: Assessing the Stability of this compound by HPLC-MS/MS
-
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
-
Procedure:
-
Prepare a fresh aqueous solution of this compound in your experimental buffer at the desired concentration.
-
Immediately take a time-zero sample (t=0) and process it for analysis as described below.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for analysis.
-
Sample Processing:
-
To each aliquot, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., C17:0-CoA) to precipitate proteins and halt degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Use a gradient elution program with mobile phases such as water with 15 mM ammonium hydroxide (B78521) and acetonitrile with 15 mM ammonium hydroxide[6].
-
Monitor the parent ion and a specific fragment ion for both this compound and the internal standard using Multiple Reaction Monitoring (MRM). A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 m/z)[1].
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point, normalized to the peak area of the internal standard.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
-
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal for (5Z)-icosenoyl-CoA in mass spec
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing low signal intensity of (5Z)-icosenoyl-CoA during mass spectrometry analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my mass spec signal for this compound unexpectedly low or completely absent?
A low or absent signal can stem from multiple factors throughout the analytical workflow. The most common causes include inefficient sample extraction, degradation of the analyte, poor chromatographic peak shape, suboptimal mass spectrometer settings, or ion suppression from the sample matrix. A systematic approach, starting from sample preparation and moving through to data acquisition, is crucial for identifying the root cause.
Q2: What are the key m/z values I should be looking for when analyzing this compound?
This compound has a monoisotopic mass of 1063.3973 Da. Depending on the ionization mode and mobile phase additives, you should look for several common ions. Monitoring for multiple adducts can help confirm the presence of your analyte, even if the primary signal is split.
| Ion Species | Charge | Calculated m/z | Notes |
| [M+H]+ | +1 | 1064.4046 | The primary protonated molecule in positive ion mode. |
| [M+Na]+ | +1 | 1086.3865 | A very common sodium adduct, which can reduce the [M+H]+ signal.[1] |
| [M+K]+ | +1 | 1102.3605 | A possible potassium adduct, especially if glassware is not properly cleaned. |
| [M+2H]2+ | +2 | 532.7060 | A doubly charged ion that may be present, especially at lower pH. |
| [M-H]- | -1 | 1062.3900 | The primary deprotonated molecule in negative ion mode.[1] |
Q3: What are the characteristic MS/MS fragments for this compound that can confirm its identity?
Acyl-CoA molecules exhibit highly characteristic fragmentation patterns that are invaluable for their identification. When performing tandem mass spectrometry (MS/MS) in positive ion mode, look for the following:
-
A neutral loss of 507.1 Da: This corresponds to the loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety and is a hallmark fragmentation for all fatty acyl-CoAs.[1][2][3]
-
A product ion at m/z 428.0365: This fragment represents the adenosine 3',5'-diphosphate portion of the molecule.[2][4]
Targeting these transitions in a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiment is a highly specific and sensitive method for quantification.[3][5]
Q4: Should I use positive or negative electrospray ionization (ESI) mode for my analysis?
Both modes can be used, but they offer different advantages.
-
Positive ESI Mode (+ESI): This mode is generally preferred for structural confirmation and quantification using MS/MS.[2] It produces the characteristic neutral loss of 507 Da and the m/z 428 fragment, which are ideal for sensitive and specific MRM experiments.[1][3]
-
Negative ESI Mode (-ESI): This mode can sometimes produce a more intense signal for the parent ion [M-H]- compared to the [M+H]+ signal in positive mode.[1] However, fragmentation in negative mode is often less specific, making it more suitable for screening or when MS/MS is not the primary goal.
For troubleshooting low signal, it is advisable to test both modes to determine which provides better sensitivity for your specific sample matrix and LC conditions.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low signal intensity issues.
Logical Flow for Troubleshooting
The following diagram illustrates a systematic workflow for identifying the source of low signal.
Caption: A step-by-step workflow for troubleshooting low analyte signal.
Issue Category: Sample Preparation & Analyte Stability
Q: My recovery seems low. Could my sample preparation method be the cause?
A: Absolutely. The extraction of long-chain acyl-CoAs is challenging due to their amphipathic nature. The choice of deproteinization agent and the use of solid-phase extraction (SPE) can significantly impact recovery.
-
Deproteinization: Studies have shown that using sulfosalicylic acid (SSA) for protein precipitation can lead to significantly higher recovery of CoAs compared to the more common trichloroacetic acid (TCA) followed by SPE.[2][6]
-
Extraction Solvents: For tissues, liquid-liquid extractions using mixed organic-aqueous solvents are common.[7] Optimization of the solvent system for your specific sample type may be required.[8]
-
Solid-Phase Extraction (SPE): While useful for sample cleanup, SPE can lead to analyte loss if the column chemistry and elution solvents are not optimized.[2] Always test recovery with a known standard.
| Method | Relative Recovery of Coenzyme A | Relative Recovery of Malonyl-CoA | Notes |
| 10% TCA with SPE | 1% | 26% | Common method but can have significant analyte loss for CoAs.[2][6] |
| 2.5% SSA Direct Extraction | 74% | 74% | Shows substantially improved recovery by avoiding the SPE step.[2][6] |
Q: How can I minimize the degradation of this compound in my samples?
A: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[9][10] Strict handling and storage are critical.
-
Temperature: Always keep samples on ice during preparation and store them at -80°C for long-term stability.[9][11]
-
Sample Vials: Studies have demonstrated that using glass sample vials can significantly decrease signal loss compared to plastic vials.[10]
-
pH: Maintain a stable, slightly acidic pH in your final sample solvent to improve stability.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the analyte. Aliquot samples after extraction if multiple analyses are planned.
Issue Category: Liquid Chromatography & Mass Spectrometry
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid Chromatography for Acyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-mass spectrometry (LC-MS) methods for acyl-CoA analysis.
Troubleshooting Guide & FAQs
Sample Preparation & Stability
Q1: My acyl-CoA samples are degrading. How can I improve their stability?
A1: Acyl-CoAs are known to be unstable, particularly in aqueous solutions that are alkaline or strongly acidic.[1][2] To minimize degradation, it is crucial to work quickly at low temperatures (i.e., on ice) throughout the sample preparation process.[3][4] For long-term storage, it is recommended to store samples as a dry pellet at -80°C.[4] When reconstituting the dried extract for LC-MS analysis, using methanol (B129727) or a buffered solution such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to unbuffered aqueous solutions.[1][5] Some studies have also noted that the addition of an acid, like formic acid, to the extraction solvent can lead to a significant decrease in MS signal, likely due to ion suppression.[6]
Q2: What is the most effective method for extracting acyl-CoAs from cells or tissues?
A2: The optimal extraction method depends on the specific acyl-CoA species of interest and the sample matrix. Two common and effective methods are solvent precipitation and solid-phase extraction (SPE).
-
Solvent Precipitation: This is a simple and rapid method suitable for a broad range of acyl-CoAs.[7] A typical protocol involves using a cold extraction solvent like 80% methanol.[6][7] While effective, this method may result in lower recovery for very long-chain species and can co-extract matrix components that cause ion suppression.[7]
-
Solid-Phase Extraction (SPE): SPE, often using C18 cartridges, provides a cleaner sample extract by reducing matrix effects.[7] This method is excellent for sample clean-up and can offer high recovery for a wide range of acyl-CoAs.[7] However, it is a more time-consuming process and may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4][7]
For detailed protocols, please refer to the "Experimental Protocols" section below.
Chromatography & Separation
Q3: I'm observing poor peak shape, specifically peak tailing, for my acyl-CoAs. What are the common causes and solutions?
A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in acyl-CoA chromatography.[8][9] This can be caused by several factors:
-
Secondary Interactions: Polar analytes, like acyl-CoAs, can have secondary interactions with the stationary phase, such as with residual silanol (B1196071) groups on silica-based C18 columns.[10][11]
-
Column Overload: Injecting too large a sample volume can lead to uneven retention and peak tailing.[8]
-
Column Degradation: Accumulation of matrix components at the column inlet or physical damage to the column bed can cause non-uniform flow.[10]
-
Inappropriate Solvent: If the injection solvent has a much higher elution strength than the mobile phase, it can cause peak distortion.[10]
Troubleshooting strategies include:
-
Mobile Phase Optimization: Using an ion-pairing agent like N,N-dimethylbutylamine (DMBA) or adjusting the mobile phase to a higher pH (e.g., using ammonium hydroxide) can improve peak shape.[12][13]
-
Reduce Sample Amount: Decreasing the injection volume or sample concentration can prevent column overload.[8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[14]
-
Ensure Solvent Compatibility: The sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions.[5]
Q4: How can I improve the separation of both short-chain and long-chain acyl-CoAs in a single run?
A4: A single analytical run for both short- and long-chain acyl-CoAs can be challenging due to their differing polarities.[12] However, a well-designed gradient elution on a reversed-phase column (e.g., C18) is the most common approach.[6][7]
A typical gradient starts with a low percentage of organic mobile phase (e.g., acetonitrile (B52724) or methanol) to retain and separate the more polar short-chain species.[7] The percentage of the organic phase is then gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[7] Some methods utilize hydrophilic interaction liquid chromatography (HILIC) which can be effective for separating polar compounds and may allow for the analysis of free CoA and a range of acyl-CoAs in a single run.[15][16]
Mass Spectrometry & Detection
Q5: What are the characteristic MS/MS fragmentation patterns for acyl-CoAs in positive ion mode?
A5: In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-adenosine-5'-diphosphate moiety.[1][12] This consistent neutral loss can be used in precursor ion or neutral loss scans to screen for a wide range of acyl-CoA species in a sample.[4][13] Another frequently observed fragment ion has a mass-to-charge ratio (m/z) of 428, resulting from cleavage between the 5' diphosphates.[12]
Q6: I am experiencing significant ion suppression in my analysis. How can I mitigate this?
A6: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the analytes of interest, leading to a decreased signal.[17][18]
Strategies to reduce ion suppression include:
-
Improved Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate the acyl-CoAs from the interfering compounds.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[17]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[4]
Quantitative Data Summary
Table 1: Example LC Gradient for Long-Chain Acyl-CoA Analysis
| Time (min) | Mobile Phase A (%) (15 mM NH₄OH in Water) | Mobile Phase B (%) (15 mM NH₄OH in Acetonitrile) |
| 0.0 | 80 | 20 |
| 2.8 | 55 | 45 |
| 3.0 | 75 | 25 |
| 4.0 | 35 | 65 |
| 4.5 | 80 | 20 |
This table is based on a method described for the separation of long-chain acyl-CoAs.[19]
Table 2: Example LC Gradient for Short-Chain Acyl-CoA and CoA Biosynthetic Intermediates Analysis
| Time (min) | Flow Rate (µL/min) | Mobile Phase A (%) (10 mM Ammonium Acetate + 1.5 g/L DMBA, pH 7) | Mobile Phase B (%) (Methanol) |
| 0.0 | 150 | 98 | 2 |
| 1.5 | 150 | 98 | 2 |
| 9.0 | 150 | 50 | 50 |
| 9.5 | 150 | 2 | 98 |
| 14.5 | 150 | 2 | 98 |
| 15.0 | 150 | 98 | 2 |
| 22.0 | 150 | 98 | 2 |
This table is adapted from a method designed for the separation of CoA biosynthetic intermediates and short-chain acyl-CoAs.[12]
Table 3: Mass Spectrometry Parameters for Selected Acyl-CoAs (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C14:0-CoA | 978.6 | 471.3 | -30 |
| C16:0-CoA | 1006.6 | 499.3 | -30 |
| C16:1-CoA | 1004.6 | 497.2 | -30 |
| C18:0-CoA | 1034.6 | 527.3 | -30 |
| C18:1-CoA | 1032.6 | 525.5 | -30 |
| C18:2-CoA | 1030.6 | 523.1 | -30 |
| C20:0-CoA | 1062.6 | 555.6 | -30 |
This data represents selected reaction monitoring (SRM) parameters for long-chain acyl-CoAs. Note that for quantification, monitoring the [M+2+H]+ ion can sometimes provide better sensitivity.[19]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells (Solvent Precipitation)
This protocol is a rapid and effective method for a broad range of acyl-CoAs.[5][7]
-
Cell Harvesting:
-
Lysis and Extraction:
-
Protein Precipitation:
-
Vortex the lysate and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[7]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[5]
-
-
Drying and Reconstitution:
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.[7]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[7]
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[7]
-
-
Mass Spectrometry:
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemtech-us.com [chemtech-us.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (5Z)-icosenoyl-CoA
Welcome to the technical support center for the accurate quantification of (5Z)-icosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, reproducibility, and sensitivity of quantitative analyses.[1] In the context of this compound, a long-chain acyl-CoA, matrix effects can lead to erroneous concentration measurements.
Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?
A: The most significant contributors to matrix effects in biological samples such as plasma, serum, and tissue extracts are phospholipids.[1][2] These molecules are highly abundant in cell membranes and often co-extract with the analytes of interest.[2] Other potential sources of interference include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) to the response of the analyte in a clean solvent at the same concentration.[1] The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help improve your results.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis.[3] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples and isolate acyl-CoAs.[4][5][6][7] A fast SPE method can be developed to avoid time-consuming evaporation steps.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE is a common method in lipidomics to separate lipids from other cellular components.[8][9][10] A double LLE approach can further enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent.[3]
-
Protein Precipitation (PPT): While a high-throughput method, PPT is often associated with significant matrix effects.[11] If using PPT, consider coupling it with further cleanup steps.
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. An ideal internal standard for this compound would be this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N). Since a specific SIL-IS for this compound may not be commercially available, a structurally similar long-chain acyl-CoA SIL-IS can be used. A powerful technique for generating custom SIL-IS is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which can produce standards with high isotopic purity.[12][13]
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.[11]
-
Gradient Elution: Employ a gradient elution profile that effectively separates the analyte of interest from the bulk of the matrix components, particularly phospholipids.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to alter selectivity.
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
Ion suppression is a likely cause of reduced sensitivity.[1]
Troubleshooting Steps:
-
Enhance Sample Cleanup: As with reproducibility issues, the most direct way to boost sensitivity is to remove the interfering matrix components.[1] Refer to the sample preparation techniques outlined in the previous section.
-
Check for Phospholipid Co-elution: Phospholipids are notorious for causing ion suppression.[2] Use a post-column infusion experiment to identify the retention time regions where suppression occurs and adjust your chromatography to move the this compound peak away from these regions.
-
Optimize Mass Spectrometer Source Conditions: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to mitigate the impact of matrix effects, though this is generally less effective than proper sample preparation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Analysis
This protocol is adapted from methods for the extraction and purification of long-chain acyl-CoAs from tissues.[4][6][7]
-
Homogenization: Homogenize tissue samples in a KH2PO4 buffer (100 mM, pH 4.9).
-
Extraction: Add 2-propanol and then acetonitrile (B52724) (ACN) to the homogenate to extract the acyl-CoAs.
-
Purification:
-
Condition an SPE column (e.g., oligonucleotide purification column or a polymeric weak anion exchange column) with methanol, followed by equilibration with water.[4][14]
-
Load the sample extract onto the SPE column.
-
Wash the column with a weak solvent (e.g., 2% formic acid) to remove unbound contaminants.[14]
-
Wash with a stronger organic solvent (e.g., methanol) to remove other interfering substances.[14]
-
Elute the acyl-CoAs with a suitable solvent such as 2-propanol or a solution of ammonium (B1175870) hydroxide (B78521).[4][14]
-
-
Analysis: Concentrate the eluent and inject it into the LC-MS/MS system.
Protocol 2: Stable Isotope Dilution using a SIL-IS
This protocol outlines the general workflow for using a stable isotope-labeled internal standard.
-
Internal Standard Spiking: Add a known amount of the appropriate SIL-IS to the sample at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the chosen extraction and cleanup procedure (e.g., SPE as described above).
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method. Monitor the specific transitions for both the native this compound and the SIL-IS.
-
Quantification: Calculate the concentration of the native analyte by comparing the peak area ratio of the native analyte to the SIL-IS against a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the SIL-IS.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery and Matrix Effect Reduction.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 85-95 | 40-60 (Suppression) | < 20 |
| Liquid-Liquid Extraction (LLE) | 70-85 | 20-30 (Suppression) | < 15 |
| Solid-Phase Extraction (SPE) | 70-80[4] | 5-15 (Suppression) | < 10 |
| SPE with SIL-IS | 70-80 | Corrected | < 5 |
Data are illustrative and based on typical performance for long-chain acyl-CoAs.
Table 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis.
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18 reverse-phase |
| Mobile Phase A | Ammonium hydroxide in water[6][7][15] |
| Mobile Phase B | Acetonitrile with ammonium hydroxide[6][7][15] |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][7][15] |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[6][7][15] |
| Precursor Ion | [M+H]⁺ or [M+2H]²⁺ |
| Product Ion | Specific fragment for acyl-CoAs (e.g., neutral loss of 507)[16] |
Visualizations
Caption: Workflow for overcoming matrix effects using a stable isotope-labeled internal standard (SIL-IS).
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
How to prevent degradation of (5Z)-icosenoyl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (5Z)-icosenoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain acyl-CoA, is primarily due to two factors:
-
Enzymatic Degradation: Tissues contain acyl-CoA thioesterases that can hydrolyze the thioester bond.[1]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[2]
Q2: What is the most critical first step to prevent degradation when working with frozen tissue samples?
A2: The most critical step is to keep the tissue frozen until the very moment of homogenization in an ice-cold acidic buffer.[3][4] This minimizes enzymatic activity from the outset.
Q3: What type of internal standard is recommended for the quantification of this compound?
A3: A stable isotope-labeled this compound is the ideal internal standard. However, if unavailable, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[5][6]
Q4: What are the optimal storage conditions for samples containing this compound?
A4: For long-term stability, biological samples should be flash-frozen in liquid nitrogen and stored at -80°C.[7] Extracted and purified acyl-CoA samples should be stored in an organic solvent at -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized in the acidic buffer to release the acyl-CoAs.[4][8] |
| Degradation during extraction. | Maintain samples on ice at all times. Use pre-chilled solvents and tubes. Process samples as quickly as possible.[4] | |
| Inefficient solid-phase extraction (SPE). | Ensure the SPE column is properly conditioned and not allowed to dry out. Optimize the elution solvent for complete recovery. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue weight to incubation times and solvent volumes. |
| Partial precipitation of this compound. | After extraction and drying, ensure the sample is fully reconstituted in the initial mobile phase before analysis. Vortex and sonicate briefly if necessary. | |
| Presence of Degradation Products | Thioesterase activity was not sufficiently quenched. | Immediately homogenize the frozen tissue in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[3][8] |
| Prolonged exposure to aqueous environments. | Minimize the time the sample spends in aqueous solutions, especially before protein precipitation and extraction. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. The following table summarizes reported recovery rates from different methods, providing a benchmark for your experiments.
| Methodology | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction followed by Solid-Phase Extraction | Various Tissues | 70-80% | [8] |
| Acetonitrile (B52724)/Isopropanol (B130326) Extraction with SPE | Rat Liver | 83-90% (for SPE step) | [9] |
Detailed Experimental Protocol
This protocol is a widely used method for the extraction of long-chain acyl-CoAs from tissue samples, combining solvent extraction with solid-phase extraction for improved purity and recovery.[3][8]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2.0 mL of isopropanol to the homogenate and vortex.
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Loading: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of water.
-
Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Reactions with (5Z)-Icosenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving (5Z)-icosenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to utilize this compound as a substrate?
A1: this compound, a C20:1 acyl-CoA, is a potential substrate for several classes of enzymes involved in fatty acid metabolism. These primarily include:
-
Fatty Acid Elongases (ELOVLs): These enzymes catalyze the condensation of an acyl-CoA with malonyl-CoA, extending the fatty acid chain by two carbons. ELOVLs have varying substrate specificities for acyl-chain length and saturation.[1][2][3]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs to release a free fatty acid and Coenzyme A (CoA).[4][5][6] ACOTs play regulatory roles in controlling the intracellular levels of acyl-CoAs.[6]
-
Delta-5 Desaturase (D5D): This enzyme introduces a double bond at the delta-5 position of a fatty acyl-CoA. While its primary substrates are other polyunsaturated fatty acids, its activity on mono-unsaturated C20 chains is plausible.[7][8]
Q2: What are the general storage and handling recommendations for this compound?
A2: this compound is susceptible to hydrolysis and oxidation. To ensure its stability and activity:
-
Storage: Store at -80°C for long-term storage and at -20°C for short-term storage.
-
Handling: Thaw on ice and keep on ice during experimental setup. Avoid repeated freeze-thaw cycles. Prepare aliquots to minimize this.
-
Solvent: Dissolve in an appropriate buffer or solvent as recommended by the manufacturer, typically an aqueous buffer at neutral pH.
Q3: How can I quantify the concentration of my this compound stock solution?
A3: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm, using an extinction coefficient of 15,400 M⁻¹cm⁻¹.
Troubleshooting Guides
Fatty Acid Elongase (ELOVL) Assays
Issue 1: Low or No Elongase Activity Detected
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify the pH and temperature of your assay. Most mammalian elongases function optimally at a pH between 6.5 and 7.5.[9][10] Temperature should be maintained at 37°C. |
| Incorrect Cofactors | Ensure the presence of both malonyl-CoA (the two-carbon donor) and NADPH (the reductant) in sufficient concentrations.[2] |
| Enzyme Inactivity | Use a fresh enzyme preparation or one that has been stored properly at -80°C. Perform a positive control experiment with a known substrate for your ELOVL isoform to confirm enzyme activity.[2] |
| Substrate Degradation | This compound may have degraded. Use a fresh aliquot and handle it on ice. |
| Inappropriate Assay Method | For high-throughput screening, consider using an acyl-CoA binding protein (ACBP)-based assay for specific detection of the elongated acyl-CoA product.[11] For detailed kinetic studies, a radiometric assay followed by HPLC is more suitable.[2][12] |
Issue 2: High Background Signal in Radiometric Assays
| Potential Cause | Troubleshooting Step |
| Incomplete Separation of Substrate and Product | Optimize the extraction procedure to ensure complete separation of the radiolabeled substrate from the elongated product. A common method involves saponification followed by acidification and extraction with an organic solvent like hexane (B92381).[2] |
| Contamination of Radiolabeled Malonyl-CoA | Use high-purity [¹⁴C]malonyl-CoA. |
Acyl-CoA Thioesterase (ACOT) Assays
Issue 1: Inconsistent Results in DTNB-based Colorimetric Assay
| Potential Cause | Troubleshooting Step |
| Interference from other Thiol-containing Compounds | Run a blank reaction without the enzyme to account for any non-enzymatic reduction of DTNB. If the background is high, consider a different assay method. |
| Instability of the DTNB Product | Read the absorbance at 412 nm immediately after stopping the reaction, as the yellow product can be unstable. |
| Enzyme Inhibition by CoA | Be aware that CoA, a product of the reaction, can inhibit some ACOT isoforms.[6] Measure initial reaction rates to minimize the effect of product inhibition. |
Issue 2: Low Sensitivity for Detecting Thioesterase Activity
| Potential Cause | Troubleshooting Step | | :--- | Fluorometric or Chromatographic Methods | If the level of thioesterase activity is low, consider using a more sensitive fluorometric assay or a direct measurement of the free fatty acid product by HPLC or GC-MS.[4] |
Experimental Protocols
Protocol 1: Fatty Acid Elongase (ELOVL) Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring the activity of microsomal fatty acid elongases.[2]
Materials:
-
Microsomal preparation containing the ELOVL of interest
-
This compound
-
[¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.2)
-
Stopping Solution (e.g., 10% KOH in 80% methanol)
-
Acidification Solution (e.g., 5 M HCl)
-
Hexane for extraction
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and [¹⁴C]malonyl-CoA.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal preparation and this compound.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Saponify the acyl-CoAs by incubating at 65°C for 1 hour.
-
Acidify the reaction mixture.
-
Extract the fatty acids with hexane.
-
Quantify the radioactivity in the hexane phase using a scintillation counter.
Protocol 2: Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric)
This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the release of free CoA.[4]
Materials:
-
Purified ACOT enzyme or cell lysate
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
DTNB stock solution (10 mM in Assay Buffer)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing the Assay Buffer and this compound.
-
Add the DTNB stock solution to the reaction mixture.
-
Initiate the reaction by adding the ACOT enzyme solution.
-
Immediately measure the increase in absorbance at 412 nm over time in a microplate reader at a constant temperature (e.g., 37°C).
-
Calculate the rate of CoA release using the extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
Data Presentation
Table 1: Optimal Reaction Conditions for Related Enzymes
| Enzyme Family | Typical pH Range | Typical Temperature | Required Cofactors |
| Fatty Acid Elongases (ELOVLs) | 6.5 - 7.5[9][10] | 37°C | Malonyl-CoA, NADPH[2] |
| Acyl-CoA Thioesterases (ACOTs) | 7.5 - 8.5 | 25 - 37°C | None |
| Delta-5 Desaturase (D5D) | 7.0 - 7.5 | 30 - 37°C | NADH or NADPH, Cytochrome b5, O₂ |
Visualizations
Caption: Workflow for a radiometric fatty acid elongase assay.
Caption: Troubleshooting logic for low elongase activity.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships of Fatty Acids, Delta-5 Desaturase Activity, and Lipid Profiles in Men with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 11. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing yield in the chemical synthesis of (5Z)-icosenoyl-CoA
Welcome to the technical support center for the chemical synthesis of (5Z)-icosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound synthesis?
A1: The most critical factors include the purity of the starting materials ((5Z)-icosenoic acid and Coenzyme A), the choice of coupling reagent, reaction temperature, and the exclusion of water and oxygen. Long-chain unsaturated fatty acids like (5Z)-icosenoic acid are susceptible to oxidation, and Coenzyme A is prone to degradation, especially at non-optimal pH and temperature.
Q2: I am observing a low yield of my final product. What are the likely causes?
A2: Low yields can stem from several issues. Incomplete activation of the carboxylic acid is a common problem. Additionally, degradation of the starting materials or the product can significantly reduce yield. Side reactions, such as the formation of N-acylurea when using carbodiimides, can also consume your starting material. Refer to our troubleshooting guide for a more detailed breakdown of potential causes and solutions.
Q3: What is the recommended method for purifying this compound?
A3: High-performance liquid chromatography (HPLC) is the most effective method for purifying long-chain unsaturated acyl-CoAs.[1] A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is typically used.[1][2] Solid-phase extraction (SPE) can be employed as an initial cleanup step to remove major impurities before HPLC.
Q4: How should I store this compound to prevent degradation?
A4: this compound is sensitive to oxidation and hydrolysis. For short-term storage, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Action |
| Poor quality of starting materials | Ensure (5Z)-icosenoic acid is of high purity and free from peroxides. Use fresh, high-quality Coenzyme A. |
| Ineffective carboxylic acid activation | If using the mixed anhydride (B1165640) method, ensure the activating agent (e.g., ethyl chloroformate) is fresh and the reaction is kept cold (-15°C to 0°C). If using a carbodiimide (B86325) like DCC or EDC, ensure it is fully dissolved and the reaction is run at an appropriate temperature. |
| Presence of water | Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of activated intermediates and the final product. |
| Incorrect reaction pH | The coupling reaction with Coenzyme A is typically carried out at a pH of 7.5-8.5.[3] Use a suitable buffer (e.g., sodium bicarbonate) to maintain the pH. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Action |
| Oxidation of the unsaturated fatty acid | Degas all solvents and blanket the reaction with an inert gas. Consider adding a radical scavenger like BHT at a low concentration. |
| Formation of N-acylurea (with carbodiimide methods) | Add an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture. This forms a more stable active ester intermediate, reducing the likelihood of N-acylurea formation. |
| Unreacted starting materials | Optimize the stoichiometry of your reactants. A slight excess of the activated fatty acid is often used to ensure complete consumption of the more valuable Coenzyme A. Improve purification by adjusting the HPLC gradient to better resolve the product from the starting materials. |
| Hydrolysis of the thioester bond | Maintain a neutral to slightly acidic pH during purification and storage. Avoid exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This method involves the activation of (5Z)-icosenoic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.
Materials:
-
(5Z)-Icosenoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (trilithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activation of (5Z)-Icosenoic Acid:
-
Dissolve (5Z)-icosenoic acid (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15°C in a dry ice/acetone bath.
-
Add triethylamine (1.5 eq.) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.5 eq.) dropwise, keeping the temperature at -15°C.
-
Stir the reaction mixture for 30 minutes at -15°C to form the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1 eq.) in cold 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Add the Coenzyme A solution to the mixed anhydride solution dropwise while maintaining the temperature at -15°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Perform an initial purification using solid-phase extraction (SPE) with a C18 cartridge to remove excess fatty acid and salts.
-
Further purify the product by preparative HPLC on a C18 column using a water/acetonitrile gradient containing a small amount of acetic or formic acid.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of long-chain unsaturated acyl-CoAs using the mixed anhydride method.
| Parameter | Condition A | Condition B | Condition C |
| (5Z)-Icosenoic Acid (eq.) | 1.2 | 1.5 | 2.0 |
| Ethyl Chloroformate (eq.) | 1.2 | 1.5 | 2.0 |
| Reaction Time (hours) | 4 | 3 | 2 |
| Yield (%) | 65 | 85 | 78 |
| Purity (by HPLC, %) | 92 | 98 | 95 |
Visualizations
Caption: Synthesis of this compound via the mixed anhydride method.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key parameter relationships influencing synthesis yield and purity.
References
Technical Support Center: Fatty Acyl-CoA Isomer Separation
Welcome to the technical support center for fatty acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of fatty acyl-CoA isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of poor chromatographic resolution of fatty acyl-CoA isomers?
A1: Poor resolution of fatty acyl-CoA isomers in reversed-phase HPLC is often a multifactorial issue. The key factors influencing separation are the mobile phase composition, chromatographic gradient, column chemistry, and column temperature.
-
Mobile Phase: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase are critical. Acetonitrile (B52724) can offer different selectivity for unsaturated isomers due to specific interactions with double bonds.[1][2] The pH of the mobile phase affects the ionization state of the analytes and should be controlled with a suitable buffer, like ammonium (B1175870) acetate (B1210297), to ensure consistent retention and peak shape.[3]
-
Gradient: A shallow, optimized gradient is crucial for separating structurally similar isomers. A typical gradient starts with a low percentage of organic mobile phase and ramps up slowly to elute the more hydrophobic long-chain acyl-CoAs.[3][4]
-
Column Chemistry: C18 columns are most commonly used for fatty acyl-CoA separation.[4][5] However, for certain applications, other chemistries like C8 or specialized phases might provide better selectivity.[6][7] The hydrophobicity of the stationary phase plays a significant role, with C18 having the highest hydrophobicity among common choices.[6]
-
Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape and reduce viscosity, but may also alter selectivity.[6][8]
Q2: My fatty acyl-CoA isomers are co-eluting. What systematic steps can I take to improve their separation?
A2: Co-elution is a common challenge. A systematic approach to troubleshooting is recommended. Start by modifying the most influential and easily adjustable parameters of your LC method. The following workflow can guide your optimization process.
Q3: How can I optimize my mass spectrometry settings to differentiate co-eluting or closely eluting isomers?
A3: When chromatography cannot fully resolve isomers, mass spectrometry (MS) settings become crucial. High-resolution mass spectrometry (HRMS) on platforms like Q-TOF or Orbitrap can aid in differentiation.[9] For tandem MS (MS/MS), optimizing fragmentation is key.
-
Fragmentation Energy: The collision energy (CE) should be optimized for each specific acyl-CoA to generate unique and repeatable fragmentation patterns.[3][10]
-
Scan Type: Multiple Reaction Monitoring (MRM) is highly sensitive and specific for quantification, using precursor-product ion pairs.[3][11] For discovery, a neutral loss scan can be effective; fatty acyl-CoAs often exhibit a characteristic neutral loss of 507.0 Da in positive ion mode.[10][11]
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes can be used. Positive ion mode is often more sensitive for many acyl-CoA species.[4][10] However, the optimal mode can be compound-dependent and may require empirical testing.[4]
Q4: What are the best practices for sample preparation to prevent the degradation or alteration of fatty acyl-CoA isomers?
A4: The stability of fatty acyl-CoAs is a significant concern, as they are prone to hydrolysis.[3] Proper sample preparation is essential to maintain the integrity of the analytes.
-
Rapid Quenching: Metabolic activity must be stopped immediately. This is often achieved by quenching samples in ice-cold solvents like 80% methanol or using acidic solutions.[4][5]
-
Extraction: Solvent precipitation with methanol or acetonitrile is a rapid and common method.[3][4] For cleaner extracts, which can reduce matrix effects in LC-MS analysis, solid-phase extraction (SPE) is highly recommended.[4][5] Anion-exchange or reversed-phase (e.g., C18) SPE cartridges can be used.[5][8]
-
Storage and Reconstitution: After extraction and evaporation, the dried extract should be reconstituted in a solvent that ensures stability. Studies have shown that a solution of 50% methanol in 50 mM ammonium acetate (pH 7) provides good stability.[3][12] Samples should be kept at low temperatures (e.g., 4°C) in the autosampler.[12][13]
Data & Protocols
Table 1: Recommended Starting LC-MS Parameters for Fatty Acyl-CoA Separation
This table provides a set of typical starting parameters for developing a separation method for a range of fatty acyl-CoAs using a C18 column. Optimization will likely be required for specific isomers.
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good hydrophobic retention for a wide range of acyl chain lengths.[4] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate (pH ~6.8) | Ammonium acetate is a volatile buffer compatible with MS and helps maintain consistent pH for reproducible chromatography.[3] |
| Mobile Phase B | Acetonitrile | Often provides better selectivity for unsaturated species compared to methanol.[1] |
| Flow Rate | 0.2 - 0.4 mL/min | A lower flow rate can improve resolution for complex mixtures.[3][6] |
| Column Temp. | 32 - 40°C | Elevated temperature can improve peak shape and reduce run times.[3][6] |
| Injection Vol. | 5 - 30 µL | Dependent on sample concentration and instrument sensitivity.[3][8] |
| Gradient | 0-15 min: 20% to 100% B; Hold 100% B for 7.5 min | A shallow gradient is critical. This is an example; the exact slope must be optimized for the specific isomers of interest.[3] |
| MS Ionization | ESI Positive Mode | Generally provides higher sensitivity for many fatty acyl-CoAs.[4][10] |
| MS Scan Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, provides high sensitivity and specificity.[3] |
Experimental Protocol: Solid-Phase Extraction (SPE) of Fatty Acyl-CoAs
This protocol provides a general procedure for cleaning up fatty acyl-CoA extracts from biological samples using a C18 SPE cartridge, which helps to reduce matrix effects.[4][8]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/1 mL)
-
Sample homogenate (e.g., from solvent precipitation)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) |* Acetonitrile (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Column Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Condition the cartridge by passing 1 mL of methanol through it.[8]
-
Column Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Load the sample extract (previously reconstituted in a high-aqueous solution if necessary) onto the conditioned SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.[8]
-
Washing:
-
Elution: Elute the fatty acyl-CoAs with 1 mL of acetonitrile or methanol into a clean collection tube.[4][8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of an appropriate solvent (e.g., 50% methanol/50% 10 mM ammonium acetate) for LC-MS analysis.[4]
Interrelationship of Chromatographic Parameters
The separation of fatty acyl-CoA isomers is governed by a complex interplay between different chromatographic parameters. Understanding these relationships is key to effective method development.
References
- 1. aocs.org [aocs.org]
- 2. agilent.com [agilent.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. jsbms.jp [jsbms.jp]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. benchchem.com [benchchem.com]
- 9. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to quantify low-abundance acyl-Coenzyme A (acyl-CoA) molecules. Acyl-CoAs are critical intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism in both health and disease. However, their inherent instability and low concentrations present significant analytical challenges.[1][2] This guide offers detailed troubleshooting advice, answers to frequently asked questions, and standardized experimental protocols to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying low-abundance acyl-CoAs?
A1: The primary challenges stem from their low intracellular concentrations and inherent instability.[1][2] Acyl-CoAs are susceptible to degradation, making rapid and careful sample handling imperative.[3][4] Other significant hurdles include inefficient extraction from complex biological matrices, loss of analytes during sample preparation steps like solid-phase extraction (SPE), and adhesion of these molecules to laboratory surfaces.[3]
Q2: Which analytical technique is most suitable for measuring low-abundance acyl-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and effective method due to its high sensitivity and selectivity.[5][6] This technique allows for the precise identification and quantification of a wide range of acyl-CoA species, even at very low concentrations.
Q3: Why is an internal standard crucial for accurate acyl-CoA quantification?
A3: An internal standard is essential to correct for variability in extraction efficiency and potential sample degradation during processing.[3] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are also commonly used as they are not typically found in biological samples.[3]
Q4: How can I improve the recovery of short-chain acyl-CoAs?
A4: Short-chain acyl-CoAs are more hydrophilic and can be lost during traditional solid-phase extraction (SPE) cleanup steps.[3] To improve recovery, consider using a deproteinization agent like 5-sulfosalicylic acid (SSA), which may eliminate the need for SPE.[3][5][7]
Q5: What is the best way to store samples for acyl-CoA analysis?
A5: To minimize degradation, it is critical to quench metabolic activity rapidly by flash-freezing samples in liquid nitrogen.[8] For long-term storage, keep the extracted and dried pellets at -80°C.[3] Reconstitute the samples in a suitable solvent immediately before LC-MS/MS analysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for Acyl-CoAs | Sample Degradation: Acyl-CoAs are highly unstable.[3][4] | Ensure rapid quenching of metabolic activity. Keep samples on ice at all times during preparation and store extracted, dry pellets at -80°C. Reconstitute just before analysis in a non-aqueous or buffered solution.[3] |
| Inefficient Extraction: The choice of solvent is critical for recovery. | An 80% methanol (B129727) solution has been demonstrated to provide high MS intensities. Avoid using strong acids in the initial extraction solvent, as they can lead to poor recovery.[3] | |
| Poor Recovery from Solid-Phase Extraction (SPE): Hydrophilic, short-chain acyl-CoAs can be lost during SPE.[3] | Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[3][5] If SPE is necessary, optimize the cartridge and elution method for your specific analytes. | |
| Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. | Using glass vials instead of plastic for sample storage and analysis can help minimize signal loss.[3] | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: Inadequate buffering or ion-pairing can lead to tailing peaks. | Use a mobile phase containing a volatile buffer salt like ammonium (B1175870) acetate (B1210297). The addition of an ion-pairing agent such as dimethylbutylamine (DMBA) can also improve peak shape for short-chain species.[5] |
| Column Overload: Injecting too much sample can saturate the column. | Reduce the injection volume or dilute the sample. | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analytes. | Optimize chromatographic separation to resolve analytes from interfering species. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[2] |
| Non-Linearity of Calibration Curve: This can lead to inaccurate quantification, especially at low concentrations. | Construct calibration curves using a matrix that closely matches the study samples. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[5] | |
| Lack of an Appropriate Internal Standard: This can lead to variability in results. | Use a stable isotope-labeled internal standard for each analyte if possible. If not available, use an odd-chain acyl-CoA that spans the expected range of your analytes.[3] |
Quantitative Data Summary
The following table summarizes the abundance of various acyl-CoA species reported in different human cell lines. This data can serve as a reference for expected concentrations in your experiments.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~2.5 |
| C18:1-CoA | - | ~4 | ~1.5 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Data compiled from literature.[1] Note that absolute concentrations can vary depending on cell type, culture conditions, and extraction methodology.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells (Solvent Precipitation)
This method is rapid and effective for a broad range of acyl-CoAs.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol in water) containing an appropriate internal standard to the cells.
-
For adherent cells, use a cell scraper to collect the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in the cold extraction solvent.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate or 50% methanol in 50 mM ammonium acetate (pH 7).[1]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to LC-MS vials.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI) mode.[9]
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. A common fragmentation pattern for acyl-CoAs is a neutral loss of 507 Da from the precursor ion.[10][11]
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy by direct infusion of acyl-CoA standards.[10]
-
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Troubleshooting logic for low acyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of (5Z)-icosenoyl-CoA with Tandem Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of lipid mediators is paramount in understanding their biological roles and advancing drug discovery. (5Z)-icosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, is an important intermediate in fatty acid metabolism. Its precise structural elucidation, particularly the confirmation of the double bond position and geometry, is critical. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the definitive identification of this compound, supported by experimental protocols and data interpretation strategies.
Tandem Mass Spectrometry: A Powerful Tool for Structural Elucidation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[1][2][3] This technique involves the separation of analytes by liquid chromatography followed by their ionization and fragmentation in a mass spectrometer. The resulting fragmentation pattern, or MS/MS spectrum, provides a structural fingerprint of the molecule.
Predicted Fragmentation Pattern of this compound
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phospho-AMP moiety, resulting in a fragment ion containing the acyl chain and the pantetheine (B1680023) arm.[4][5]
-
Formation of a Fragment at m/z 428: This ion represents the adenosine (B11128) diphosphate (B83284) portion of the coenzyme A molecule.
For this compound (molecular weight to be calculated), the protonated molecule [M+H]⁺ would be selected in the first stage of mass analysis (MS1). In the second stage (MS2), this precursor ion would be fragmented to produce characteristic product ions. The most informative fragment for confirming the acyl chain is the ion resulting from the neutral loss of 507 Da.
However, standard CID is often insufficient to pinpoint the exact location of the double bond within the acyl chain. The energy applied during CID is typically not high enough to induce fragmentation along the fatty acid backbone in a position-specific manner.
Comparison with Alternative Methods
While tandem MS/MS is a cornerstone of lipid analysis, other techniques can be employed for the identification of fatty acyl-CoAs.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of fatty acids followed by mass analysis. | Excellent for resolving isomers after derivatization. | Requires derivatization to convert non-volatile acyl-CoAs into volatile fatty acid methyl esters (FAMEs), which results in the loss of the CoA moiety. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of the precursor and fragment ions. | Can confirm the elemental composition of the molecule and its fragments. | Does not inherently provide information on the double bond position without specialized fragmentation techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom in a molecule. | Can definitively determine the position and geometry (Z/E) of the double bond. | Requires a relatively large amount of pure sample and is less sensitive than MS-based methods. |
| Chemical Derivatization followed by MS/MS | Chemical modification of the double bond to yield position-specific fragments upon CID. | Techniques like ozonolysis or epoxidation can pinpoint the double bond location.[7][8] | Adds complexity to sample preparation and may not be quantitative. |
Experimental Protocols
I. Sample Preparation and Extraction of Acyl-CoAs
A robust and reproducible extraction method is crucial for the accurate analysis of intracellular acyl-CoAs.
-
Cell or Tissue Homogenization: Homogenize samples in a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water, to quench metabolic activity and precipitate proteins.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as an odd-chain or isotopically labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA), to correct for extraction efficiency and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a weak anion exchange or reversed-phase SPE cartridge to remove interfering substances.
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system, such as 50% methanol.
II. LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the protonated precursor ion of this compound. The exact m/z will depend on the precise mass of the molecule.
-
Collision Gas: Argon.
-
Collision Energy: Optimize to achieve efficient fragmentation of the precursor ion. Typically in the range of 20-40 eV.
-
MS2 Scan (Product Ion Scan): Scan for the product ions generated from the fragmentation of the selected precursor ion. Key transitions to monitor would be the precursor ion to the fragment resulting from the neutral loss of 507 Da and to the m/z 428 fragment.
-
Mandatory Visualizations
Caption: Workflow for identifying this compound.
Caption: Predicted fragmentation of this compound.
The Critical Role of a Synthetic Standard
The most definitive way to confirm the identity of this compound is by comparing its LC retention time and MS/MS spectrum to that of an authentic, synthesized standard. The synthesis of long-chain monounsaturated fatty acyl-CoAs can be achieved through enzymatic or chemical methods. Enzymatic synthesis often involves the use of acyl-CoA synthetases that can ligate the fatty acid to coenzyme A.[9] Chemical synthesis provides greater flexibility but may require more complex purification steps.
Conclusion
Tandem mass spectrometry is an indispensable technique for the identification of this compound. By combining liquid chromatography for separation with detailed structural information from MS/MS fragmentation, researchers can achieve high confidence in their analytical results. While predicted fragmentation patterns provide valuable clues, the use of a synthesized standard is essential for unequivocal confirmation. For challenging cases, such as distinguishing between positional isomers, advanced techniques involving chemical derivatization or specialized MS scan modes may be necessary. This guide provides the foundational knowledge and protocols for researchers to confidently identify this compound and other lipid mediators in their biological samples.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (5Z)-Icosenoyl-CoA and Its Isomers: A Review of Current Research
This guide aims to provide a framework for such a comparative analysis by outlining the key metabolic pathways involving long-chain fatty acyl-CoAs and detailing the experimental approaches necessary to elucidate the distinct roles of (5Z)-icosenoyl-CoA and its isomers. Due to the absence of direct comparative studies, this document will focus on the established principles of fatty acid metabolism and the methodologies that could be employed to generate the required comparative data.
Introduction to Icosenoyl-CoA and Its Isomers
Icosenoyl-CoA is the activated form of icosenoic acid, a 20-carbon monounsaturated fatty acid. The designation "(5Z)" specifies that the double bond is located at the fifth carbon position and has a cis (Z) configuration. Isomers of this compound would include those with the double bond at a different position (e.g., (11Z)-icosenoyl-CoA) or with a trans (E) configuration at the same position (e.g., (5E)-icosenoyl-CoA). These structural differences, though seemingly minor, can have profound impacts on their metabolic fate and biological activity.
In general, long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, storage in the form of triacylglycerols and cholesterol esters, and incorporation into cellular membranes as phospholipids (B1166683). They are also involved in protein acylation and the regulation of various cellular processes.
Key Metabolic Pathways
The metabolism of icosenoyl-CoA isomers is expected to proceed through the canonical pathways of fatty acid metabolism. However, the efficiency and substrate specificity of the enzymes involved may vary depending on the isomeric form.
Acyl-CoA Synthesis
The first committed step in the metabolism of icosenoic acid is its activation to icosenoyl-CoA by long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct substrate specificities for fatty acids of varying chain lengths and degrees of saturation. It is plausible that the position and geometry of the double bond in icosenoic acid isomers could influence their affinity for different ACSL isoforms, thereby directing them toward specific metabolic fates within the cell.
β-Oxidation
Once activated, icosenoyl-CoA can be transported into the mitochondria for β-oxidation to generate ATP. The efficiency of this process for unsaturated fatty acids can be dependent on the position and configuration of the double bond, sometimes requiring auxiliary enzymes to resolve non-standard intermediates.
Lipid Biosynthesis
Icosenoyl-CoA isomers can be incorporated into various complex lipids. Acyltransferases, such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT), catalyze the esterification of fatty acyl-CoAs to a glycerol (B35011) backbone to form phospholipids and triacylglycerols. The substrate preference of these enzymes for different icosenoyl-CoA isomers would directly impact the lipid composition of membranes and lipid droplets.
Below is a generalized diagram illustrating the central role of Acyl-CoAs in lipid metabolism.
Caption: Generalized metabolic fate of fatty acids upon activation to Acyl-CoAs.
Proposed Experimental Approaches for Comparative Analysis
To address the current knowledge gap, a series of experiments would be necessary to directly compare this compound with its isomers.
Enzyme Kinetic Assays
Objective: To determine the substrate specificity and kinetic parameters (Km and Vmax) of key enzymes for different icosenoyl-CoA isomers.
Experimental Protocol:
-
Enzyme Source: Purified recombinant ACSL, GPAT, and DGAT isoforms would be used.
-
Substrates: Synthesize and purify this compound and its relevant isomers (e.g., (5E)-, (11Z)-, (11E)-icosenoyl-CoA).
-
Assay Method: Utilize established methods, such as radiometric assays with radiolabeled substrates or spectrophotometric assays coupled to the release of Coenzyme A, to measure enzyme activity.
-
Data Analysis: Plot reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Metabolism Studies
Objective: To investigate the metabolic fate of different icosenoic acid isomers in cultured cells.
Experimental Protocol:
-
Cell Culture: Utilize relevant cell lines, such as hepatocytes (for general lipid metabolism) or adipocytes (for lipid storage).
-
Isotopic Labeling: Incubate cells with stable isotope-labeled icosenoic acid isomers (e.g., 13C-labeled).
-
Lipid Extraction and Analysis: After incubation, extract total lipids and different lipid classes (e.g., triacylglycerols, phospholipids).
-
Mass Spectrometry: Analyze the incorporation of the isotopic label into different lipid species using liquid chromatography-mass spectrometry (LC-MS). This will reveal the pathways through which each isomer is metabolized.
The workflow for such a study is depicted below.
Caption: Experimental workflow for tracing the metabolic fate of fatty acid isomers.
Data Presentation for Future Comparative Analysis
Once experimental data is generated, it should be presented in a clear and structured format to facilitate comparison.
Table 1: Hypothetical Comparative Kinetic Data for Acyl-CoA Synthetase Isoform 1 (ACSL1)
| Icosenoyl-CoA Isomer | Km (µM) | Vmax (nmol/min/mg) |
| This compound | Data | Data |
| (5E)-Icosenoyl-CoA | Data | Data |
| (11Z)-Icosenoyl-CoA | Data | Data |
| (11E)-Icosenoyl-CoA | Data | Data |
Table 2: Hypothetical Comparative Incorporation of Icosenoic Acid Isomers into Triacylglycerols in Hepatocytes
| Icosenoic Acid Isomer | Incorporation into TAG (%) |
| (5Z)-Icosenoic Acid | Data |
| (5E)-Icosenoic Acid | Data |
| (11Z)-Icosenoic Acid | Data |
| (11E)-Icosenoic Acid | Data |
Conclusion
The direct comparative analysis of this compound and its isomers is a research area that remains to be explored. Based on the established principles of fatty acid metabolism, it is highly probable that these isomers exhibit distinct biochemical and physiological properties. Future research employing rigorous enzymatic and cellular metabolism studies, as outlined in this guide, is essential to elucidate these differences. Such studies will not only advance our fundamental understanding of lipid metabolism but may also have implications for nutrition, health, and the development of therapeutic strategies for metabolic diseases. The lack of currently available data precludes a definitive comparative guide at this time but highlights a clear and important avenue for future investigation.
A Comparative Analysis of the Metabolic Flux of (5Z)-Icosenoyl-CoA and Icosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux of (5Z)-icosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA, and icosanoyl-CoA, its saturated counterpart. The information presented is based on established principles of fatty acid metabolism and supported by experimental data to aid researchers in understanding the distinct metabolic fates of these molecules.
Introduction
Icosanoyl-CoA (C20:0-CoA) and this compound (C20:1cisΔ5-CoA) are both 20-carbon fatty acyl-CoAs that play roles in cellular metabolism. However, the presence of a cis double bond in this compound introduces significant differences in its breakdown pathway compared to the fully saturated icosanoyl-CoA. Both are classified as very-long-chain fatty acids (VLCFAs) and thus their initial metabolism primarily occurs in peroxisomes.[1][2]
Metabolic Pathways
Icosanoyl-CoA Metabolism:
Icosanoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA in each cycle.[3][4] As a very-long-chain fatty acid, this process is initiated in the peroxisomes until the chain length is sufficiently reduced for mitochondrial β-oxidation to take over.[1][2]
dot
Caption: Peroxisomal and mitochondrial β-oxidation of icosanoyl-CoA.
This compound Metabolism:
The metabolism of this compound also begins with peroxisomal β-oxidation. However, the cis-5 double bond poses a challenge to the standard enzymatic machinery. After one cycle of β-oxidation, a cis-3-enoyl-CoA intermediate is formed, which is not a substrate for the next enzyme in the pathway. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert this intermediate into a trans-2-enoyl-CoA, allowing β-oxidation to proceed.[5]
dot
Caption: β-oxidation of this compound highlighting the role of enoyl-CoA isomerase.
Quantitative Comparison of Metabolic Flux
Studies comparing the metabolic flux of cis-5-enoyl-CoAs and their saturated counterparts have revealed significant differences in the efficiency of their breakdown. The overall rate of one cycle of β-oxidation for cis-5-enoyl-CoAs is considerably lower than that for saturated acyl-CoAs.
| Parameter | Saturated Acyl-CoA (Icosanoyl-CoA) | cis-5-Enoyl-CoA (this compound) | Reference |
| Overall Rate of one β-oxidation cycle | 100% (Reference) | 15-25% | [5] |
| Acyl-CoA Dehydrogenase/Oxidase Activity | Higher | 10-44% of saturated | [5] |
| Enoyl-CoA Hydratase Activity | Lower | At least 1.5-fold faster | [5] |
| 3-Hydroxyacyl-CoA Dehydrogenase & 3-Ketoacyl-CoA Thiolase Combined Activity | Higher | <40% of saturated | [5] |
Experimental Protocols
The following is a summary of the experimental methodologies used to derive the comparative metabolic flux data.
1. Preparation of Mitochondrial Samples:
-
Rat liver mitochondria were isolated by differential centrifugation.
-
The mitochondrial samples were solubilized to make the enzymes accessible to the substrates.
2. Enzyme Assays:
-
Acyl-CoA Dehydrogenase/Oxidase Activity: The activity was measured spectrophotometrically by monitoring the reduction of a specific electron acceptor.
-
Enoyl-CoA Hydratase Activity: The hydration of the double bond was monitored by the decrease in absorbance at a specific wavelength corresponding to the enoyl-CoA substrate.
-
Combined 3-Hydroxyacyl-CoA Dehydrogenase and 3-Ketoacyl-CoA Thiolase Activity: The overall rate of these two enzymes was determined by measuring the rate of NAD+ reduction spectrophotometrically.
3. Metabolic Flux Analysis using Gas Chromatography:
-
Stable-isotope-labeled fatty acyl-CoAs were used as tracers.
-
The reaction was initiated by adding the labeled substrate to the solubilized mitochondrial preparation.
-
The reaction was stopped at various time points, and the CoA esters were converted to their free acids.
-
The resulting fatty acids were analyzed by gas chromatography to quantify the precursor and metabolic products, allowing for the determination of the overall rate of one cycle of β-oxidation.[5]
dot
Caption: Experimental workflow for comparative metabolic flux analysis.
Conclusion
The presence of a cis-5 double bond in this compound significantly impedes its breakdown via β-oxidation compared to its saturated counterpart, icosanoyl-CoA. While the enoyl-CoA hydratase step is faster for the unsaturated substrate, the initial dehydrogenation and the final two steps of the cycle are substantially slower, leading to an overall reduced metabolic flux.[5] This has important implications for cellular lipid metabolism, particularly in conditions where the levels of unsaturated very-long-chain fatty acids are elevated. These findings are crucial for researchers investigating metabolic disorders and for professionals in drug development targeting fatty acid oxidation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. Comparison of metabolic fluxes of cis-5-enoyl-CoA and saturated acyl-CoA through the beta-oxidation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACSL Enzyme Specificity for (5Z)-Icosenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of Acyl-CoA Synthetase Long-chain (ACSL) family members, with a focus on validating their potential activity towards (5Z)-icosenoic acid. Given the critical role of ACSL enzymes in fatty acid metabolism and their implications in various disease states, understanding their substrate preferences is paramount for targeted therapeutic development.
Introduction to ACSL Enzymes and Substrate Specificity
The Acyl-CoA Synthetase Long-chain (ACSL) family comprises five key enzymes (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) that are integral to lipid metabolism.[1] These enzymes catalyze the ATP-dependent conversion of free long-chain fatty acids into their metabolically active acyl-CoA thioesters.[2][3] This activation is the initial and committed step for their subsequent involvement in either anabolic pathways, such as the synthesis of triglycerides and phospholipids, or catabolic pathways like β-oxidation.[4][5]
Each ACSL isoform exhibits a distinct tissue distribution, subcellular localization, and, crucially, a unique preference for fatty acid substrates.[1][2][6] This substrate specificity is a key determinant of the metabolic fate of a particular fatty acid and underscores the specialized roles of each ACSL isoform in cellular physiology and pathophysiology.[2][3] For instance, ACSL1 is highly expressed in adipose tissue and liver and shows a preference for saturated and monounsaturated C16-C18 fatty acids, channeling them towards triacylglycerol synthesis and β-oxidation.[2][7] In contrast, ACSL4 displays a strong preference for arachidonic acid (C20:4) and is implicated in the metabolism of polyunsaturated fatty acids.[2][8]
Comparative Analysis of ACSL Isoform Substrate Preferences
The following table summarizes the known substrate preferences of the five human ACSL isoforms for various long-chain fatty acids, based on available experimental data. This comparative data allows for an informed estimation of which isoforms are most likely to activate (5Z)-icosenoic acid.
| ACSL Isoform | Primary Substrate Preferences | Reported Substrate Range | Potential for (5Z)-Icosenoic Acid Activation |
| ACSL1 | Oleate (C18:1), Palmitate (C16:0), Linoleate (C18:2)[2] | C12-C20 fatty acids[1] | Moderate. While its preference leans towards C16-C18 fatty acids, its broad specificity for C12-C20 fatty acids suggests it may activate (5Z)-icosenoic acid, albeit likely with lower efficiency than its preferred substrates. |
| ACSL3 | Myristate (C14:0), Laurate (C12:0), Arachidonate (C20:4), Eicosapentaenoate (C20:5) | Broad range of saturated and unsaturated fatty acids | Moderate to High. Its known activity with other C20 fatty acids, including arachidonate, suggests a potential for activating (5Z)-icosenoic acid. |
| ACSL4 | Arachidonic acid (C20:4), Eicosapentaenoic acid (C20:5), Adrenic acid (C22:4)[8] | Strong preference for highly unsaturated C20 and C22 fatty acids[2][8] | High. Given its pronounced specificity for C20 fatty acids like arachidonic acid, ACSL4 is a strong candidate for the activation of (5Z)-icosenoic acid. |
| ACSL5 | Palmitate (C16:0), Oleate (C18:1)[3] | Broad spectrum of saturated and unsaturated fatty acids | Moderate. Similar to ACSL1, its broad substrate range suggests a moderate likelihood of activating (5Z)-icosenoic acid. |
| ACSL6 | Oleate (C18:1), Docosahexaenoic acid (DHA; C22:6)[9] | Prefers octadecapolyenoic and docosapolyenoic acids[9] | Low to Moderate. While it can activate long-chain fatty acids, its preference for polyunsaturated fatty acids might result in lower activity towards a monounsaturated C20 fatty acid. |
Experimental Protocol for Determining ACSL Enzyme Specificity
To definitively determine the specificity of each ACSL isoform for (5Z)-icosenoic acid, a robust in vitro enzyme activity assay is required. The following protocol outlines a generalized method for expressing, purifying, and assaying the activity of ACSL enzymes with a panel of fatty acid substrates.
I. Expression and Purification of Recombinant ACSL Isoforms
-
Vector Construction: Subclone the full-length cDNA of each human ACSL isoform (ACSL1, 3, 4, 5, and 6) into an expression vector suitable for E. coli or a baculovirus system. The vector should incorporate an affinity tag (e.g., 6x-His or FLAG) to facilitate purification.
-
Protein Expression: Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)) or insect cell line. Induce protein expression under optimized conditions of temperature and inducer concentration.
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or anti-FLAG M2 for FLAG-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the purified ACSL enzyme using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins or FLAG peptide for FLAG-tagged proteins).
-
Purity Assessment: Analyze the purity of the eluted protein fractions by SDS-PAGE and Coomassie blue staining. Pool the purest fractions and determine the protein concentration using a Bradford or BCA assay.
II. In Vitro Acyl-CoA Synthetase Activity Assay (Fluorometric Method)
This assay measures the production of acyl-CoA, which is coupled to a series of enzymatic reactions that generate a fluorescent signal.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 0.1% Triton X-100.
-
ATP Solution: 100 mM ATP in sterile water.
-
Coenzyme A (CoA) Solution: 10 mM CoA in sterile water.
-
Fatty Acid Substrates: Prepare 10 mM stock solutions of (5Z)-icosenoic acid and other control fatty acids (e.g., oleic acid, arachidonic acid, palmitic acid) in ethanol.
-
Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, ATP, CoA, and the components of a commercial Acyl-CoA Synthetase Assay Kit (which typically include an enzyme mix, developer, and probe).
-
-
Assay Procedure:
-
Perform the assay in a 96-well black microplate suitable for fluorescence measurements.
-
To each well, add the purified ACSL enzyme (a predetermined optimal amount, e.g., 1-5 µg).
-
Add the fatty acid substrate to a final concentration of 50-100 µM. Include wells with no fatty acid as a negative control.
-
Initiate the reaction by adding the Reaction Mix to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorescent probe used in the assay kit (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the kinetic curve for each fatty acid substrate.
-
Determine the specific activity of the enzyme for each fatty acid (nmol/min/mg of protein).
-
Compare the specific activities of each ACSL isoform across the panel of fatty acids to determine their substrate specificity. To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of the fatty acid substrate.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fatty Acid Activation by ACSL Enzymes.
Caption: Workflow for Determining ACSL Substrate Specificity.
Conclusion and Future Directions
While direct experimental evidence is pending, the existing data on ACSL substrate specificities suggest that ACSL4 is the most probable candidate for the efficient activation of (5Z)-icosenoic acid , given its strong preference for other C20 fatty acids. ACSL3 also presents as a potential candidate. ACSL1, ACSL5, and ACSL6 are less likely to be primary activators of this particular fatty acid, although some level of activity cannot be entirely ruled out.
To definitively validate the specificity of ACSL enzymes for (5Z)-icosenoic acid, it is imperative to conduct the detailed experimental protocols outlined in this guide. Such studies will not only elucidate the metabolic fate of this specific fatty acid but also contribute to a more comprehensive understanding of the intricate roles of ACSL isoforms in lipid metabolism. This knowledge is crucial for the development of novel therapeutic strategies targeting fatty acid metabolism in diseases such as metabolic syndrome, cardiovascular disease, and cancer.
References
- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 5. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Analysis of Long-chain Acyl-CoA Synthetase 1 in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and MS Methods for (5Z)-icosenoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of long-chain fatty acyl-Coenzyme A (LC-CoA) species such as (5Z)-icosenoyl-CoA is of paramount importance. As a key intermediate in the elongation of fatty acids, its precise measurement can provide critical insights into various physiological and pathological processes. The two primary analytical techniques employed for the quantification of LCoAs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method hinges on a variety of factors including the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide presents an objective comparison of HPLC-UV and LC-MS/MS for the analysis of this compound, supported by experimental data and detailed methodologies for each technique. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes information from studies on analogous long-chain fatty acyl-CoAs to provide a comprehensive overview for researchers.
Quantitative Method Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will largely be dictated by the specific requirements of the research question. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for detecting trace amounts of the analyte in complex biological matrices. HPLC-UV, while being a more accessible and cost-effective technique, generally exhibits lower sensitivity and can be more susceptible to interferences from co-eluting compounds.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on chromatography, followed by detection of the analyte based on its UV absorbance. | Separation based on chromatography, followed by mass-based detection and fragmentation for structural confirmation. |
| Sensitivity (Limit of Detection) | Typically in the low picomole (pmol) range. | Can reach the low femtomole (fmol) range.[1] |
| Specificity | Moderate; co-elution with other UV-absorbing compounds can lead to interference. | High; the use of specific precursor-product ion transitions provides excellent selectivity. |
| Linearity (R²) | Generally ≥0.99 for fatty acid methyl esters.[2] | Typically ≥0.99. |
| Precision (CV%) | Inter-assay CV of 9% has been reported for a similar analyte.[2] | Inter-run precision between 2.6% and 12.2%, and intra-run precision between 1.2% and 4.4% have been reported for long-chain acyl-CoAs.[3][4] |
| Accuracy (%) | Good, but can be affected by matrix effects. | High, with reported accuracies for long-chain acyl-CoAs ranging from 94.8% to 110.8%.[3][4] |
| Sample Preparation | Lipid extraction, potentially followed by solid-phase extraction (SPE) to reduce matrix complexity. | Lipid extraction, often followed by a simple protein precipitation or SPE step.[5] |
| Instrumentation Cost | Lower initial investment and maintenance costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate; dependent on chromatographic run time. | High; modern UPLC systems allow for rapid analysis.[5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of long-chain fatty acyl-CoAs, which can be adapted for this compound.
HPLC-UV Method
This protocol is a generalized procedure based on common practices for analyzing long-chain fatty acyl-CoAs.
1. Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).[5]
-
Perform lipid extraction using a solvent mixture such as acetonitrile (B52724):2-propanol:methanol (3:1:1 v/v/v).[5]
-
Centrifuge to pellet proteins and other insoluble material.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an ion-pairing agent or buffer to improve peak shape (e.g., ammonium (B1175870) acetate).
-
Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile to elute the long-chain acyl-CoAs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 259 nm.
3. Quantification:
-
Prepare a calibration curve using a this compound standard of known concentration.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method
This protocol is based on established methods for the quantification of long-chain fatty acyl-CoAs.[3][5]
1. Sample Preparation:
-
Spike the sample with a suitable internal standard (e.g., heptadecanoyl-CoA).[5]
-
Homogenize tissue samples in a solution of 100 mM potassium phosphate (pH 4.9) and a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1).[5]
-
Vortex, sonicate, and centrifuge the homogenate to pellet debris.[5]
-
Collect the supernatant, and if necessary, perform a second extraction of the pellet.
-
Combine the supernatants and dry under nitrogen.
-
Reconstitute the extract in a solvent compatible with the LC-MS/MS system (e.g., methanol:water 1:1).[5]
2. LC-MS/MS Analysis:
-
Column: C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
Gradient: A rapid gradient to separate the long-chain acyl-CoAs. For example, starting at 20% B, increasing to 45% B over 2.8 min, then to 65% B over 1 min.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3][5]
-
Detection: Selected Reaction Monitoring (SRM) using specific precursor and product ions for this compound and the internal standard. For long-chain acyl-CoAs, a neutral loss of 507 is often monitored.[3][4]
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound using HPLC-UV.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and accuracy of experimental data. For the quantification of this compound, both HPLC-UV and LC-MS/MS present viable options, each with its own set of advantages and limitations. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for analyses requiring the detection of low-abundance species in complex matrices. In contrast, HPLC-UV offers a more accessible and cost-effective alternative, which may be suitable for applications where the concentration of this compound is relatively high and the sample matrix is less complex. Ultimately, the choice of method should be guided by the specific research objectives, available resources, and the required level of analytical performance. This guide provides the necessary information for researchers to make an informed decision and to implement a robust and reliable analytical method for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (5Z)-Icosenoyl-CoA and Oleoyl-CoA on Gene Expression: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of different fatty acyl-CoAs on gene expression is critical for deciphering cellular metabolic and signaling pathways. This guide provides a comparative overview of the known effects of (5Z)-icosenoyl-CoA and the well-studied oleoyl-CoA on gene regulation, supported by experimental data and detailed protocols.
While extensive research has elucidated the role of oleoyl-CoA as a key regulator in various cellular processes, from lipid metabolism to signal transduction, a significant knowledge gap exists regarding the specific effects of this compound. This guide synthesizes the current understanding of oleoyl-CoA's impact on gene expression and, in the absence of direct comparative studies, provides a framework for future investigations into the functional roles of this compound.
Quantitative Data on Gene Expression Modulation
Direct comparative data on the effects of this compound versus oleoyl-CoA on global gene expression is currently unavailable in published literature. However, numerous studies have detailed the impact of oleoyl-CoA on various genes. The following table summarizes the known effects of oleoyl-CoA and highlights the lack of data for this compound, underscoring a critical area for future research.
| Target Gene/Process | Effect of Oleoyl-CoA | Effect of this compound | Putative Mechanism of Action for Oleoyl-CoA |
| Fatty Acid Synthesis | |||
| FASN (Fatty Acid Synthase) | Downregulation | Data not available | Activation of PPARα, which can repress SREBP-1c, a key activator of FASN. |
| ACACA (Acetyl-CoA Carboxylase Alpha) | Downregulation | Data not available | Similar to FASN, mediated by PPARα and SREBP-1c pathways. |
| SCD1 (Stearoyl-CoA Desaturase 1) | Upregulation/Downregulation (context-dependent) | Data not available | Can be a substrate for and a regulator of SCD1 activity. Regulation is complex and involves multiple transcription factors. |
| Fatty Acid Oxidation | |||
| CPT1A (Carnitine Palmitoyltransferase 1A) | Upregulation | Data not available | Activation of PPARα, a primary regulator of fatty acid oxidation genes. |
| ACOX1 (Acyl-CoA Oxidase 1) | Upregulation | Data not available | Activation of PPARα. |
| Cholesterol Metabolism | |||
| HMGCR (HMG-CoA Reductase) | Downregulation | Data not available | Mediated through the SREBP-2 pathway, which is sensitive to cellular lipid status. |
| Inflammation | |||
| NF-κB pathway genes | Inhibition | Data not available | Activation of PPARα, which can physically interact with and inhibit the NF-κB signaling pathway. |
Signaling Pathways Modulated by Oleoyl-CoA
Oleoyl-CoA and other long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that influence the activity of various transcription factors and nuclear receptors.[1] This regulation occurs through direct binding or by altering the cellular lipid environment.
One of the most well-characterized mechanisms is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2] Fatty acyl-CoAs can bind to PPARs, leading to the recruitment of co-activators and the subsequent regulation of target genes involved in lipid metabolism.[3] Another key transcription factor influenced by long-chain acyl-CoAs is Hepatocyte Nuclear Factor 4α (HNF-4α), which can directly bind these molecules.[1] The binding of acyl-CoAs can modulate HNF-4α's transcriptional activity, thereby affecting genes involved in glucose and lipid homeostasis.[1]
Furthermore, oleoyl-CoA levels can influence the processing and activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.[4]
Signaling pathways influenced by oleoyl-CoA leading to changes in gene expression.
Experimental Protocols
To investigate and compare the effects of this compound and oleoyl-CoA on gene expression, a combination of transcriptomic and targeted gene analysis approaches is recommended.
Cell Culture and Treatment
A typical experimental workflow would involve treating a relevant cell line (e.g., hepatocytes, adipocytes, or macrophages) with each fatty acyl-CoA.
A general workflow for studying the effects of fatty acyl-CoAs on gene expression.
RNA-Sequencing (RNA-Seq)
Objective: To obtain a comprehensive, unbiased profile of the transcriptome in response to each treatment.
Methodology:
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between treatment groups and the control.
-
Perform pathway and gene ontology (GO) enrichment analysis on the DEGs to identify affected biological processes and signaling pathways.
-
Real-Time Quantitative PCR (RT-qPCR)
Objective: To validate the results from RNA-Seq and to quantify the expression of specific target genes with high sensitivity and accuracy.
Methodology:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design and validate primers specific to the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and run on a real-time PCR instrument. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion and Future Directions
The existing body of research firmly establishes oleoyl-CoA as a significant regulator of gene expression, primarily through its interaction with nuclear receptors like PPARα and HNF-4α. In contrast, the specific roles of this compound remain largely unexplored. Given its longer chain length, it is plausible that this compound may exhibit different binding affinities for nuclear receptors and consequently modulate a distinct set of target genes.
Future research should prioritize direct comparative transcriptomic studies to elucidate the unique and overlapping effects of these two fatty acyl-CoAs. Such investigations will not only fill a critical gap in our understanding of lipid-mediated gene regulation but also potentially uncover novel therapeutic targets for metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for conducting these essential studies.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase short-chain family member 2 (ACSS2) is regulated by SREBP-1 and plays a role in fatty acid synthesis in caprine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Protein Binding of Saturated vs. Monounsaturated Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The subtle difference between a saturated and a monounsaturated acyl-CoA molecule—the presence of a single double bond—can have profound implications for their binding to various proteins, consequently influencing a multitude of cellular processes. This guide provides an objective comparison of the binding affinities of saturated versus monounsaturated acyl-CoAs to key proteins, supported by experimental data. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.
Quantitative Comparison of Binding Affinities
The binding affinity of acyl-CoAs to proteins is a critical determinant of their biological activity. Here, we summarize the quantitative data on the differential binding of saturated and monounsaturated acyl-CoAs to specific proteins.
| Protein | Saturated Acyl-CoA | Monounsaturated Acyl-CoA | Binding Affinity (Kd) | Fold Difference (Saturated/Monounsaturated) | Experimental Method |
| Sunflower Acyl-CoA-Binding Protein (HaACBP6) | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) | Stearoyl-CoA: 0.14 µMOleoyl-CoA: 0.15 µM | ~0.93 | Isothermal Titration Calorimetry (ITC) |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Long-chain saturated acyl-CoAs | Long-chain unsaturated acyl-CoAs | Saturated: 1-13 nMUnsaturated: 1-14 nM | ~1 | Fluorescence Displacement Assay |
Note: While the dissociation constants for PPARα with saturated and unsaturated acyl-CoAs are in a similar nanomolar range, it is crucial to note that unsaturated fatty acids and all long-chain acyl-CoAs (both saturated and unsaturated) induce a conformational change in PPARα, a hallmark of ligand activation, whereas saturated fatty acids alone do not[1]. This indicates a functional difference in binding.
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of experimental findings. Below are the protocols for the key techniques used to determine the binding affinities presented above.
Isothermal Titration Calorimetry (ITC) for HaACBP6
Objective: To determine the dissociation constant (Kd) of stearoyl-CoA and oleoyl-CoA binding to recombinant sunflower ACBP (HaACBP6).
Materials:
-
Recombinant HaACBP6 protein
-
Stearoyl-CoA (C18:0)
-
Oleoyl-CoA (C18:1)
-
ITC instrument (e.g., MicroCal VP-ITC)
-
Dialysis buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Syringe and sample cell for ITC
Procedure:
-
Protein Preparation: Dialyze the purified recombinant HaACBP6 extensively against the ITC buffer to ensure buffer matching between the protein and ligand solutions.
-
Ligand Preparation: Prepare stock solutions of stearoyl-CoA and oleoyl-CoA in the same ITC buffer. The final concentration should be 10-20 times higher than the protein concentration in the sample cell.
-
ITC Experiment Setup:
-
Load the sample cell (typically ~1.4 mL) with the HaACBP6 protein solution (e.g., 20 µM).
-
Load the injection syringe (typically ~250 µL) with the acyl-CoA solution (e.g., 200 µM).
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 300 rpm).
-
-
Titration: Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the acyl-CoA solution into the protein solution.
-
Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Displacement Assay for PPARα
Objective: To determine the dissociation constant (Kd) of saturated and monounsaturated acyl-CoAs for PPARα.
Materials:
-
Purified PPARα protein
-
Fluorescent ligand with known affinity for PPARα (e.g., a fluorescently labeled fatty acid)
-
Saturated and monounsaturated acyl-CoA competitors
-
Fluorometer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
Procedure:
-
Assay Setup: In a multi-well plate, add a fixed concentration of PPARα and the fluorescent ligand to the assay buffer. The concentration of the fluorescent ligand should be close to its Kd value for PPARα to ensure a sensitive assay.
-
Competition: Add increasing concentrations of the unlabeled competitor acyl-CoAs (both saturated and monounsaturated) to the wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well. The displacement of the fluorescent ligand by the competitor will result in a decrease in the fluorescence signal.
-
Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data is then fitted to a competitive binding equation to calculate the IC50 value, which can be converted to the dissociation constant (Kd) of the competitor.
Signaling Pathways and Logical Relationships
The differential binding of saturated and monounsaturated acyl-CoAs to regulatory proteins can initiate distinct downstream signaling cascades, particularly affecting gene expression related to metabolism and inflammation.
As illustrated, both saturated and monounsaturated acyl-CoAs can bind to Acyl-CoA Binding Protein (ACBP) with high affinity, which is involved in the intracellular trafficking and pool maintenance of these molecules. However, their interaction with transcription factors like PPARα and others can be functionally distinct. While both types of long-chain acyl-CoAs bind PPARα with high affinity, only the unsaturated forms, along with saturated acyl-CoAs, induce a conformational change necessary for the recruitment of coactivators and subsequent activation of genes involved in fatty acid oxidation[1].
Furthermore, studies on adipocytes have shown that individual saturated fatty acids like palmitic acid can induce inflammatory pathways, such as the Toll-like receptor (TLR) signaling pathway. In contrast, monounsaturated fatty acids like palmitoleic acid can have an anti-inflammatory effect. Similarly, stearic acid and oleic acid can modulate metabolic pathways including mTOR and PPAR signaling. This suggests that the balance between saturated and monounsaturated acyl-CoAs can fine-tune cellular responses to metabolic and inflammatory cues.
Experimental Workflow for Comparative Binding Analysis
A typical workflow for comparing the binding affinities of saturated and monounsaturated acyl-CoAs to a target protein is outlined below.
This workflow highlights the key stages, from the preparation of purified protein and acyl-CoA ligands to the selection of an appropriate binding assay and the final data analysis. The choice of the binding assay depends on factors such as the amount of material available, the required throughput, and the need for thermodynamic data.
References
Comparative Lipidomics: Unveiling the Cellular Impact of (5Z)-Icosenoyl-CoA
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of (5Z)-icosenoyl-CoA on cellular lipid profiles. By integrating experimental data and outlining detailed methodologies, we aim to offer a valuable resource for understanding the functional role of this specific very-long-chain monounsaturated fatty acyl-CoA in lipid metabolism and signaling.
Introduction
This compound, a 20-carbon monounsaturated fatty acyl-CoA, is an intermediate in the fatty acid elongation pathway. Its synthesis from the precursor oleoyl-CoA (18:1-CoA) is a critical step in the production of very-long-chain fatty acids (VLCFAs). The incorporation of (5Z)-icosenoic acid into various lipid classes, including phospholipids, triacylglycerols, and sphingolipids, can significantly alter their biophysical properties and signaling functions. This guide explores these alterations through a comparative lipidomics lens, offering insights into the downstream cellular consequences.
Data Presentation: Comparative Lipidomics Analysis
The following tables summarize the quantitative changes in major lipid classes upon the introduction of (5Z)-icosenoic acid compared to a control (e.g., oleic acid). The data is presented as a hypothetical but representative lipidomics dataset, reflecting expected changes based on known metabolic pathways.
Table 1: Comparative Analysis of Major Phospholipid Classes
| Phospholipid Class | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| Phosphatidylcholine (PC) | 45.2% | 43.8% | -1.03 |
| Phosphatidylethanolamine (PE) | 20.1% | 21.5% | +1.07 |
| Phosphatidylserine (PS) | 8.5% | 8.2% | -1.04 |
| Phosphatidylinositol (PI) | 10.3% | 10.9% | +1.06 |
| Phosphatidic Acid (PA) | 1.8% | 2.1% | +1.17 |
| Other | 14.1% | 13.5% | -1.04 |
Table 2: Comparative Analysis of Triacylglycerol (TAG) Species
| TAG Species (Total Carbons:Double Bonds) | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| 52:2 (e.g., 16:0/18:1/18:1) | 15.7% | 12.3% | -1.28 |
| 54:3 (e.g., 18:1/18:1/18:1) | 22.4% | 18.9% | -1.18 |
| 56:2 (e.g., 16:0/20:1/20:1) | 1.2% | 8.9% | +7.42 |
| 58:3 (e.g., 18:1/20:1/20:1) | 0.8% | 11.5% | +14.38 |
| Other | 59.9% | 48.4% | -1.24 |
Table 3: Comparative Analysis of Ceramide Species
| Ceramide Species (d-sphingosine/fatty acid) | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| d18:1/16:0 | 35.1% | 33.2% | -1.06 |
| d18:1/18:0 | 28.9% | 27.5% | -1.05 |
| d18:1/20:1 | 2.5% | 15.8% | +6.32 |
| d18:1/22:0 | 12.3% | 11.1% | -1.11 |
| d18:1/24:1 | 8.7% | 7.9% | -1.10 |
| Other | 12.5% | 4.5% | -2.78 |
Experimental Protocols
Lipid Extraction
A modified Bligh and Dyer method is utilized for total lipid extraction from cell or tissue samples.
-
Homogenize the sample in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
Mass Spectrometry-Based Lipidomics
Quantitative lipidomic analysis is performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate lipid classes.
-
Mass Spectrometry: A high-resolution instrument (e.g., Orbitrap or Q-TOF) is operated in both positive and negative ion modes to detect a wide range of lipid species.
-
Data Analysis: Lipid identification is performed by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS). Quantification is achieved by comparing the peak area of each identified lipid to that of an appropriate internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Genome-wide analysis of long-chain acyl-CoA synthetases involved in lipid synthesis
For Researchers, Scientists, and Drug Development Professionals
Long-chain acyl-CoA synthetases (LACS), also known as acyl-CoA synthetase long-chain family members (ACSL), are pivotal enzymes in lipid metabolism. They catalyze the ATP-dependent activation of long-chain fatty acids (LCFAs) to their corresponding acyl-CoAs, a critical step that primes these molecules for various metabolic fates, including energy production through β-oxidation and the biosynthesis of complex lipids such as triacylglycerols and phospholipids. Given their central role, LACS isoforms are attractive targets for research and therapeutic development in areas ranging from metabolic diseases to infectious diseases.
This guide provides a comparative analysis of LACS enzymes from different organisms, focusing on their kinetic properties and substrate specificities. It also includes detailed experimental protocols for key assays used to characterize these enzymes and visualizes the key regulatory pathways governing their expression.
Quantitative Comparison of LACS Isoform Performance
The catalytic efficiency and substrate preference of LACS isoforms vary significantly across different species and even within the same organism. These differences reflect their specialized roles in cellular metabolism. The following tables summarize the kinetic parameters (Km and Vmax) of several LACS enzymes, providing a quantitative basis for comparison.
| Enzyme/Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Mammalian (Rat) | ||||
| ACSL1 | Palmitate | 20 | 3754 | [1] |
| Arachidonate | 10 | 2089 | [1] | |
| ACSL3 | Palmitate | 30 | - | |
| Arachidonate | 10 | - | ||
| ACSL4 | Palmitate | 50 | - | |
| Arachidonate | 4 | - | ||
| ACSL5 | Palmitate | 20 | - | |
| Arachidonate | 10 | - | ||
| ACSL6 | Palmitate | 30 | - | |
| Arachidonate | 10 | - | ||
| Yeast (Saccharomyces cerevisiae) | ||||
| Faa1p | Oleate | 71.1 | 158.2 | [2] |
| Plant (Tomato - Solanum lycopersicum) | ||||
| SlLACS1 | Palmitate (C16:0) | 25.3 ± 2.1 | 18.5 ± 0.6 | [3] |
| Stearate (C18:0) | 20.1 ± 1.8 | 22.3 ± 0.9 | [3] | |
| SlLACS2 | Palmitate (C16:0) | 7.0 ± 0.8 | 15.2 ± 0.5 | [3] |
| Stearate (C18:0) | 6.1 ± 0.7 | 19.8 ± 0.7 | [3] | |
| Bacterial (Mycobacterium tuberculosis) | ||||
| FadD23 | Lauric acid (C12:0) | 33.56 ± 5.40 | 0.018 ± 0.0022 | [4] |
| Myristic acid (C14:0) | 25.12 ± 3.87 | 0.021 ± 0.0018 | [4] | |
| Palmitic acid (C16:0) | 19.45 ± 2.13 | 0.035 ± 0.0025 | [4] | |
| Stearic acid (C18:0) | 28.33 ± 4.56 | 0.015 ± 0.0013 | [4] |
Note: The absence of a Vmax value indicates that the data was not provided in the referenced study in a comparable format.
Experimental Protocols
Accurate characterization of LACS activity and the resulting lipid profiles is essential for understanding their function. Below are detailed protocols for two key experimental procedures.
Acyl-CoA Synthetase Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Enzyme source (e.g., purified LACS, cell lysate)
-
Reaction buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.3 mM DTT, 0.01% Triton X-100
-
[³H]-labeled long-chain fatty acid (e.g., [³H]oleic acid) complexed to α-cyclodextrin
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Termination solution: Isopropanol/n-heptane/1M H₂SO₄ (40:10:1, v/v/v)
-
Scintillation cocktail and vial
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, [³H]-fatty acid substrate, and ATP.
-
Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the enzyme source to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding 2.5 mL of the termination solution. This will stop the enzymatic reaction and partition the unreacted fatty acid into the organic phase.
-
Vortex the tube vigorously to ensure thorough mixing and phase separation.
-
Centrifuge the tube to pellet any precipitated protein.
-
Transfer a known volume of the lower aqueous phase (containing the [³H]acyl-CoA) to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS) after FAME Derivatization
This method allows for the qualitative and quantitative analysis of the fatty acid composition of lipids.
Materials:
-
Lipid extract from cells or tissues
-
Internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid)
-
Acetyl chloride or sulfuric acid
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., a wax column)
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add a known amount of the internal standard. b. Add 2 mL of methanol and 200 µL of acetyl chloride (or 1% sulfuric acid in methanol). c. Tightly cap the tube and heat at 100°C for 1 hour. d. Cool the tube to room temperature.
-
FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. b. Vortex vigorously to extract the FAMEs into the hexane layer. c. Centrifuge to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. e. Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the different FAMEs based on their chain length and degree of saturation. c. The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra. d. Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.
Visualization of Regulatory Pathways
The expression of LACS genes is tightly regulated to meet the metabolic needs of the cell. Key transcription factors involved in this regulation include Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).
SREBP-1c Signaling Pathway and LACS Regulation
SREBP-1c is a master regulator of lipogenesis. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including those encoding LACS enzymes, to stimulate their transcription.
Caption: SREBP-1c activation by insulin leading to LACS gene expression.
PPARα Signaling Pathway and LACS Regulation
PPARα is a nuclear receptor that acts as a lipid sensor. When activated by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoters of genes involved in fatty acid catabolism, including LACS genes.
Caption: PPARα activation by fatty acids leading to LACS gene expression.
This guide provides a foundational understanding of the comparative performance and regulation of long-chain acyl-CoA synthetases. Further research into the specific roles of individual LACS isoforms will undoubtedly uncover novel therapeutic targets for a range of metabolic and infectious diseases.
References
Functional comparison of (5Z)-icosenoyl-CoA in different cell types
An objective comparison of the functional roles of Very-Long-Chain Monounsaturated Fatty Acyl-CoAs (VLC-MUFA-CoAs), a class of molecules including (5Z)-icosenoyl-CoA, reveals distinct metabolic fates and cellular functions across different cell types. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide provides a comparative analysis based on the broader class of VLC-MUFA-CoAs. These molecules are integral to cellular structure and signaling, with their metabolism being tightly regulated in a tissue-specific manner.
Metabolic Significance of VLC-MUFA-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are synthesized from shorter-chain fatty acids through a series of elongation steps primarily in the endoplasmic reticulum. The rate-limiting enzymes in this process are the fatty acid elongases (ELOVELs). Once synthesized, VLCFAs are activated to their CoA esters (VLCFA-CoAs) by acyl-CoA synthetases. These activated forms are then channeled into various metabolic pathways, including sphingolipid and glycerophospholipid synthesis, or undergo degradation through peroxisomal β-oxidation.
Comparative Functional Analysis of VLC-MUFA-CoAs in Different Cell Types
The functional roles of VLC-MUFA-CoAs are highly dependent on the metabolic requirements and specialized functions of each cell type. The following table summarizes these differences in liver, brain, skeletal muscle, and cancer cells.
| Feature | Liver Cells | Brain Cells | Skeletal Muscle Cells | Cancer Cells |
| Primary Function | Central hub for lipid metabolism, including synthesis, elongation, and distribution of fatty acids. Regulation of systemic energy homeostasis. | Essential for neuronal development, polarity, and maintenance of myelin. Key components of sphingolipids in lipid rafts.[1] | Energy source during periods of high demand and prolonged activity. Regulation of muscle stem cell function and integrity.[2] | Fuel for rapid proliferation, membrane biosynthesis, and signaling. Contribute to tumor growth and survival.[3][4][5] |
| Key Enzymes | High expression of various ELOVLs (e.g., ELOVL5, ELOVL6) and acyl-CoA synthetases.[6][7] | Specific expression of ELOVL4, crucial for the synthesis of very-long-chain fatty acids for sphingolipids.[8] | Expression of ELOVLs and acyl-CoA synthetases to support fatty acid oxidation and lipid storage.[9] | Upregulation of acetyl-CoA carboxylase (ACC1) and fatty acid elongases to support de novo synthesis and elongation of VLCFAs.[3][4][5] |
| Metabolic Pathways | Active fatty acid elongation and desaturation. Incorporation into triglycerides for storage or secretion in lipoproteins. Peroxisomal β-oxidation for degradation. | Synthesis of sphingolipids (ceramides and gangliosides) enriched in VLCFAs, which are critical for lipid raft formation and neuronal function.[1][10] | β-oxidation of fatty acyl-CoAs in mitochondria to generate ATP. Storage as intramyocellular triacylglycerols. | Increased de novo synthesis and elongation of fatty acids. Incorporation into complex lipids for membrane formation and signaling.[3][4] |
| Pathological Relevance | Dysregulation of VLCFA metabolism is associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[7] | Deficiencies in VLCFA synthesis can lead to severe neurological disorders, including neurodegeneration and impaired brain development.[1] | Impaired fatty acid oxidation is linked to muscle weakness and metabolic inefficiency. | Elevated levels of VLCFAs are associated with increased tumor progression and resistance to oxidative stress-induced cell death.[3][4][5] |
Experimental Protocols
The analysis of fatty acyl-CoA profiles is crucial for understanding their metabolic roles. The primary method for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods designed for the sensitive analysis of tissue acyl-CoAs.
-
Homogenization: Homogenize frozen tissue samples (50-100 mg) in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and re-homogenize.
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoAs in the extract using an oligonucleotide purification column. Elute the bound acyl-CoAs with 2-propanol.
-
Concentration: Concentrate the eluent before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
A general workflow for the analysis of fatty acyl-CoA extracts.[11]
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification of specific acyl-CoA species.
-
-
Quantification:
-
Generate standard curves using authentic standards of the acyl-CoAs of interest.
-
Use stable isotope-labeled internal standards for accurate quantification to correct for matrix effects and extraction losses.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to VLC-MUFA-CoA metabolism.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Caption: Major metabolic fates of very-long-chain monounsaturated fatty acyl-CoAs.
Caption: Experimental workflow for the analysis of tissue acyl-CoA profiles.
References
- 1. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fatty acid oxidation regulates adult muscle stem cell function through modulating metabolic flux and protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearate-derived very long-chain fatty acids are indispensable to tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 5. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 6. Tissue-specific, nutritional, and developmental regulation of rat fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. aocs.org [aocs.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
